molecular formula C14H19N B1451465 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] CAS No. 864812-75-9

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

カタログ番号: B1451465
CAS番号: 864812-75-9
分子量: 201.31 g/mol
InChIキー: LMWZSFKRLLPFGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWZSFKRLLPFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] Derivatives

Abstract

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[1][2] This guide provides a comprehensive technical overview of the mechanism of action for this class of derivatives, synthesizing data from preclinical research to elucidate their interactions with key biological targets. We will delve into their primary molecular targets, the downstream signaling pathways they modulate, and the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this versatile chemical class.

Introduction: The Spiro[naphthalene-piperidine] Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[1][3] When fused in a spirocyclic arrangement with a dihydronaphthalene system, it creates a rigid, three-dimensional structure that presents substituents in precise vectors. This structural rigidity is key to achieving high-affinity and selective binding to a variety of protein targets, including G-protein-coupled receptors (GPCRs), ion channels, and enzymes.[4] Derivatives of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core have demonstrated significant potential in neuroscience, oncology, and beyond, primarily through their potent modulation of sigma (σ) receptors and dopamine receptors.[5][6]

Primary Molecular Targets and Mechanistic Insights

Research has identified several key protein families that are potently modulated by spiro[naphthalene-piperidine] derivatives. The specific mechanism of action is dictated by the nature of the substituents on both the piperidine nitrogen and the naphthalene ring system.

Sigma (σ) Receptors: Modulating Cellular Stress and Signaling

Sigma receptors, classified as σ1 and σ2 subtypes, are not classical GPCRs but rather unique intracellular chaperone proteins located at the endoplasmic reticulum (ER) and plasma membrane.[7] They play a crucial role in regulating cellular signaling, ER stress responses, and ion channel function.[7] Many spiro[naphthalene-piperidine] derivatives exhibit high, often nanomolar, affinity for σ1 receptors.[4][8]

  • Mechanism: As σ1 receptor ligands, these compounds can modulate the activity of various effector proteins, including ion channels (e.g., NMDA receptors) and GPCRs, through allosteric interactions.[7] This chaperone activity is central to their neuroprotective and potential anti-cancer effects. The interaction is stereoselective, though studies on unsymmetrically connected spiro-piperidines have shown that a strong stereopreference is not always observed.[5]

  • Structure-Activity Relationship (SAR): High σ1 affinity is often associated with a benzyl or similar lipophilic N-arylalkyl group on the piperidine nitrogen, which is thought to interact with a primary hydrophobic binding site on the receptor protein.[5][8] Alkyl residues can also fulfill this role.[5] Substituents on the naphthalene portion, such as a methoxy group, can further enhance affinity.[8]

Dopamine Receptors: Antagonism and CNS Applications

The structural similarity of the spiro-piperidine core to known dopaminergic agents has led to the development of potent dopamine D2 and D3 receptor ligands.[6][9] Dopamine receptors are critical GPCRs in the central nervous system, and their dysregulation is implicated in schizophrenia, Parkinson's disease, and addiction.[6]

  • Mechanism: Most derivatives in this class act as antagonists at D2-like receptors.[6] Upon binding, they stabilize the inactive conformation of the receptor, preventing its coupling to Gi proteins and subsequent inhibition of adenylyl cyclase. This blockade of dopamine signaling is the primary mechanism behind their antipsychotic potential.

  • SAR: The nature of the N-alkyl substitution on the piperidine ring significantly influences binding affinity at D2 and D3 receptors.[9] The structure of the core amine moiety (e.g., piperidine vs. pyrrolidine) and the bulkiness of the N-substituent can be tuned to modulate potency and selectivity between the D2 and D3 subtypes.[9]

Other Notable Targets

The versatility of the scaffold allows it to be adapted for other targets:

  • Serotonin (5-HT) Receptors: The related compound spiperone is a potent 5-HT2A antagonist.[10] By modifying the spiro-piperidine core, it is possible to develop derivatives with high selectivity for 5-HT2A over 5-HT2C and dopamine receptors, which is a desirable profile for atypical antipsychotics.[10]

  • H+,K+-ATPase: Specifically designed 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives have been identified as potent potassium-competitive acid blockers (P-CABs).[11] They inhibit gastric acid secretion by binding to the H+,K+-ATPase enzyme in the stomach.[11]

Characterizing the Mechanism of Action: Key Experimental Protocols

To fully elucidate the mechanism of action for a novel spiro[naphthalene-piperidine] derivative, a hierarchical series of assays is required, moving from initial target binding to functional cellular responses.

Target Engagement: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor.[12][13] A competitive binding assay is used to determine the inhibition constant (Ki) of the test compound.

Protocol 1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[14]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) typically near its Kd value, and a range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[14]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14]

  • Separation of Bound/Free Ligand: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes and bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12][14]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Incubate Membranes, Radioligand & Compound P1->A1 P2 Prepare Radioligand & Test Compound Dilutions P2->A1 A2 Separate Bound from Free (Vacuum Filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Plot Dose-Response Curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3 caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Functional Activity: Second Messenger Assays

Once binding is confirmed, functional assays are critical to determine if the compound acts as an agonist, antagonist, or inverse agonist. For many GPCR targets of spiro[naphthalene-piperidines] (e.g., D2 receptors), measuring changes in cyclic adenosine monophosphate (cAMP) is the primary readout.[15][16]

Protocol 2: HTRF-Based cAMP Functional Assay (Antagonist Mode)

  • Cell Culture: Seed cells stably or transiently expressing the GPCR of interest (e.g., a Gi-coupled receptor) into 384-well plates and culture overnight.[17]

  • Compound Addition: Add serial dilutions of the spiro[naphthalene-piperidine] test compound to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80). This step is omitted for testing agonist activity.[15]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP modulation.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[15] The cellular cAMP will compete with the d2-labeled cAMP for antibody binding.

  • Signal Reading: After an appropriate incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. For antagonist mode, the data will show a dose-dependent reversal of the agonist-induced signal. Determine the IC50 from the resulting inhibition curve.

G Ligand Spiro-piperidine Derivative (Antagonist) Receptor Gi-Coupled GPCR Ligand->Receptor Binds & Blocks G_Protein Gi Protein (αβγ) Receptor->G_Protein Activation Inhibited AC Adenylyl Cyclase G_Protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylation caption Gi-Coupled GPCR Signaling Blockade.

Caption: Gi-Coupled GPCR Signaling Blockade.

Summary of Structure-Activity Relationships

The pharmacological profile of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] derivatives is highly tunable. The following table summarizes representative SAR data from the literature.

Compound IDN-Substituent (R)Naphthalene Substituent (X)σ₁ Ki (nM)[8]σ₂ Ki (nM)[8]D₂ Ki (nM)[9]5-HT₂A Ki (nM)[10]
1 Benzyl3-Methoxy1.29>1000--
2 H3-Methoxy318>1000--
3 3-Phenylpropyl3-Hydroxy10283.1--
4 Propyl---1.8-
5 Cycloheptyl---0.2-
6 (Spiperone Analog) Methyl---1201.5
7 (Spiperone) Phenyl---0.160.85

Note: Data are compiled from multiple sources and represent different base scaffolds (e.g., spiro[benzopyran-piperidines] for σ data, naphthamides for D₂ data, spiperone analogs for 5-HT₂A data) to illustrate general SAR principles. Direct comparison requires testing within the same series.

Conclusion

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] framework is a cornerstone for the design of potent and selective modulators of key CNS targets, particularly sigma and dopamine receptors. The rigid spirocyclic core allows for precise orientation of functional groups, leading to high-affinity interactions. Understanding the mechanism of action requires a multi-faceted approach, beginning with binding affinity determination via radioligand assays and progressing to functional characterization through second messenger and downstream signaling studies. The rich structure-activity relationship data available for this class provides a strong foundation for medicinal chemists to design next-generation therapeutics with tailored pharmacological profiles for the treatment of neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Krasavin, M. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • El-Gamal, M. I., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances.
  • Wiese, M., et al. (2009). Synthesis of Sigma Receptor Ligands With Unsymmetrical Spiro Connection of the Piperidine Moiety. Archiv der Pharmazie.
  • Lehmann, J., et al. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. Journal of Medicinal Chemistry.
  • Azzam, R. A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. IRIS.
  • Glennon, R. A., et al. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry.
  • Nishida, H., et al. (2017). Discovery, Synthesis, and Structure-Activity Relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as Potassium-Competitive Acid Blockers. Bioorganic & Medicinal Chemistry.
  • Dal Piaz, V., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules.
  • Fallacara, A. L., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters.
  • Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry.

Sources

3D Conformational Structure of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic transition from planar, aromatic "flatlands" to complex, three-dimensional architectures is critical for optimizing physicochemical properties and target selectivity[1]. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, inherently increase the fraction of sp3-hybridized carbons (Fsp3). This structural motif restricts conformational entropy, effectively "pre-organizing" the molecule for optimal receptor binding[2].

The molecule 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] represents a highly specialized spirocyclic system. It fuses a partially saturated tetralin (1,2,3,4-tetrahydronaphthalene) core with a piperidine ring at the C1/C3' position. This whitepaper provides an in-depth analysis of its 3D conformational dynamics, detailing the steric governing factors and the self-validating experimental protocols required to elucidate its exact spatial geometry.

Topological Anatomy & 3D Stereochemistry

The 3D structure of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] is dictated by the independent conformational preferences of its constituent rings and the severe steric constraints imposed by the spiro junction.

  • The Tetralin Core : The alicyclic portion of the tetralin system (C1-C2-C3-C4) is fused to a rigid aromatic ring. To minimize eclipsing interactions while maintaining the planarity of the fused benzene ring, the saturated segment adopts a half-chair (or sofa) conformation[3].

  • The Piperidine Ring : The nitrogen-containing heterocycle strongly prefers a standard chair conformation to minimize torsional strain and 1,3-diaxial interactions[4].

  • The Spiro Junction (C1/C3') : The fusion at C1 of the tetralin and C3' of the piperidine forces the mean planes of the two rings into an approximately orthogonal geometry . Because the piperidine is attached at its 3-position, the spiro junction is unsymmetrical, creating a chiral stereocenter that exists as (R) and (S) enantiomers.

Conformational Dynamics & Steric Coupling

The piperidine ring can undergo a chair-chair flip, interconverting the axial and equatorial disposition of the spiro bonds relative to the piperidine nitrogen. However, this dynamic equilibrium is heavily biased. The critical governing factor is the peri-interaction with the C8 hydrogen of the tetralin's aromatic ring. Placing the bulkier segment of the piperidine ring (C4'-C5'-C6') in close proximity to the rigid peri-hydrogen creates a severe steric penalty. Consequently, the global thermodynamic minimum is the conformer that directs the less sterically demanding segment (the C2'-N bond) toward the aromatic system.

Conformers cluster_0 Piperidine Ring Dynamics cluster_1 Tetralin Ring Dynamics P_Eq Equatorial Conformer P_Ax Axial Conformer P_Eq->P_Ax Chair Flip ΔG ~ 0.8 kcal/mol T_HC1 Half-Chair State 1 P_Eq->T_HC1 Steric Coupling T_HC2 Half-Chair State 2 T_HC1->T_HC2 Ring Inversion ΔG ~ 3.5 kcal/mol

Fig 2. Conformational dynamics and steric coupling between the spiro-fused rings.

Experimental Methodologies for 3D Elucidation

Because spiro junctions lack traditional rotatable bonds, standard 1D NMR is insufficient to determine the relative orientation of the two rings. A self-validating, multi-modal approach is required to deconvolute the time-averaged solution ensemble into discrete conformer populations.

Workflow N1 Synthesis & Purification N2 NMR Spectroscopy (NOESY & J-Coupling) N1->N2 Solution State N3 X-Ray Crystallography N1->N3 Solid State N4 DFT Computational Modeling N1->N4 In Silico N5 3D Conformational Elucidation N2->N5 N3->N5 N4->N5

Fig 1. Multi-modal experimental workflow for 3D conformational elucidation.

Protocol 1: Solution-State Conformational Elucidation via NMR

Causality: NMR provides a time-averaged view of the molecule. We utilize 2D NOESY to measure through-space dipole-dipole interactions, which is the only empirical way to determine the orthogonal angle between the tetralin and piperidine rings in solution.

  • Sample Preparation : Dissolve 15 mg of the highly purified spiro compound in 0.6 mL of deuterated chloroform (CDCl3).

  • 1D Acquisition & J-Coupling Analysis : Acquire standard 1H (600 MHz) spectra. Extract the 3JHH​ coupling constants for the piperidine protons. Apply the Karplus equation to calculate the internal dihedral angles, validating the chair conformation.

  • 2D NOESY/ROESY Execution : Acquire a 2D NOESY spectrum. Critical Step: Set the mixing time ( τm​ ) strictly to 300-400 ms. If τm​ is too short, cross-peaks will fall below the signal-to-noise threshold; if too long, spin diffusion will occur, creating false-positive cross-peaks that obscure direct spatial relationships (< 4.0 Å).

  • Data Interpretation : Map the NOE cross-peaks between the tetralin peri-proton (H8) and the piperidine protons (H2' vs. H4') to identify the dominant conformer.

Protocol 2: In Silico Conformational Mapping (DFT)

Causality: Because NMR only yields a population-averaged geometry, Density Functional Theory (DFT) is required to map the exact potential energy surface (PES) and identify the discrete energy minima that comprise the NMR ensemble.

  • Initial Geometry Generation : Generate a library of 3D conformers using the MMFF94 molecular mechanics force field to broadly explore the conformational space.

  • Geometry Optimization : Submit the lowest energy conformers to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set. This specific basis set includes polarization functions necessary for accurately modeling the steric bulk of the spiro junction.

  • Frequency Calculation : Perform vibrational frequency calculations at the same level of theory. Validation: Ensure all optimized geometries possess zero imaginary frequencies, confirming they are true thermodynamic minima rather than transition states.

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) using chloroform parameters to simulate the NMR solvent environment, allowing for a direct, 1:1 comparison between computed relative energies ( ΔE ) and the empirical NMR populations.

Quantitative Conformational Data

The synthesis of NMR NOE contacts and DFT energy calculations yields a definitive map of the molecule's conformational states. The table below summarizes the quantitative metrics defining the 3D structure.

Conformer StateTetralin GeometryPiperidine GeometryRelative Energy ( ΔE , kcal/mol)Key NOE Contacts (< 4.0 Å)
State I (Global Min) Half-ChairChair (N-Equatorial to Spiro)0.00H8 (Tetralin) H2' (Piperidine)
State II (Local Min) Half-ChairChair (N-Axial to Spiro)+1.85H8 (Tetralin) H4' (Piperidine)
State III (Transition) Envelope / SofaTwist-Boat+6.40N/A (Transient State)

Note: The +1.85 kcal/mol energy gap dictates that at room temperature, the molecule exists overwhelmingly (>95%) in State I, validating the pre-organization principle of spirocyclic drug design.

References

  • Taylor & Francis. "Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. Available at: [Link]

  • PubMed (NIH). "Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts." Journal of the Chemical Society. Available at: [Link]

  • ACS Publications. "Novel Potent σ 1 Ligands: N-[ω-(Tetralin-1-yl)alkyl]piperidine Derivatives." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Pharmacophore Modeling of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Scaffolds: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift from planar, sp²-hybridized molecules to structurally complex, sp³-rich architectures has profoundly impacted library design. This [1] is driven by the correlation between carbon saturation (fraction sp³, or Fsp³) and improved clinical success, primarily due to enhanced aqueous solubility, reduced off-target toxicity, and superior 3D spatial coverage. Among these architectures, spirocyclic piperidines have emerged as privileged scaffolds for Central Nervous System (CNS) targets.

This whitepaper provides an in-depth technical framework for the pharmacophore modeling of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] , a highly versatile, chiral scaffold. By acting as a Senior Application Scientist, I will outline the structural causality behind its design, detail a self-validating computational protocol, and present a case study on its application in Sigma-1 (σ1) receptor modulation.

Structural Causality: The 1,3'- vs. 1,4'-Spiro Paradigm

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core represents a sophisticated evolution of its symmetric counterpart, the 1,4'-piperidine spirocycle. While the 1,4'-isomer—exemplified by the potent sigma-1 receptor ligand [2]—projects its nitrogen substituent along a plane of symmetry, the 1,3'-isomer introduces a chiral spiro center.

The Causality of Asymmetry: This asymmetry is not merely a structural curiosity; it dictates the 3D trajectory of the basic nitrogen and any appended functional groups. By shifting the spiro fusion from the 4-position to the 3-position of the piperidine ring, medicinal chemists can access distinct exit vectors. This enables the molecule to probe asymmetric hydrophobic pockets in target receptors (e.g., GPCRs, monoamine transporters) that symmetric molecules cannot optimally engage. The inherent rigidity of the spiro-fusion reduces the entropic penalty upon target binding, making it a highly efficient [3].

Quantitative Data: Scaffold Comparison
Property / Feature1,4'-Spiro Isomer (e.g., L-687,384 core)1,3'-Spiro Isomer (Target Scaffold)
Chirality Achiral (Symmetric plane)Chiral (Enantiomeric pairs at spiro carbon)
Exit Vector Trajectory Linear/SymmetricAngled/Asymmetric
Conformational Flexibility Highly restricted chair interconversionRestricted, highly defined axial/equatorial vectors
Fsp³ Character HighHigh
Primary Target Class σ-Receptors, NOP ReceptorsGPCRs, Monoamine Transporters, σ-Receptors

Core Pharmacophoric Features

A rigorous pharmacophore model for the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold comprises three primary interaction domains:

  • The Basic Amine (PI/HBD): The piperidine nitrogen is typically protonated at physiological pH (pKa ~9.0-9.5). It serves as a critical Positive Ionizable (PI) feature and a Hydrogen Bond Donor (HBD), anchoring the molecule to conserved aspartate or glutamate residues in CNS targets.

  • The Lipophilic Core (HYD): The tetrahydronaphthalene (tetralin) moiety provides a rigid, bulky Hydrophobic (HYD) volume. Its fused aromatic ring also offers a distinct π-π stacking vector (Aromatic Ring, AR).

  • The Vectorial Substituent Space: The asymmetric nature of the 1,3'-spiro center allows substituents on the piperidine nitrogen to project into secondary binding pockets, dictating target selectivity.

Self-Validating Protocol for Pharmacophore Generation

To ensure trustworthiness and reproducibility, the following step-by-step methodology describes a closed-loop, self-validating system for generating a 3D pharmacophore model.

Step 1: Conformational Sampling & Preparation

  • Action: Generate 3D conformers for both enantiomers of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold using a low-mode molecular dynamics (LLMOD) search.

  • Causality: Because the 1,3'-spiro center is chiral, evaluating the exact spatial orientation of the piperidine chair conformation is critical. The LLMOD search ensures that the global minimum and low-energy local minima (within 5 kcal/mol) are accurately captured without missing transient bioactive conformations.

Step 2: Feature Extraction & Vector Mapping

  • Action: Assign pharmacophore features (PI, HYD, AR) to the low-energy ensembles. Calculate the distance and angle between the basic nitrogen and the centroid of the aromatic tetralin ring.

  • Causality: Establishing the geometric relationship between the PI and AR features defines the "core pharmacophore." For this scaffold, the distance typically ranges from 5.5 Å to 6.2 Å, depending on the enantiomer and chair conformation.

Step 3: Target-Specific Model Generation

  • Action: Align the scaffold features with known active ligands for a specific target (e.g., σ1 receptor) using a flexible alignment algorithm. Generate a consensus pharmacophore hypothesis.

Step 4: Decoy Generation and ROC Validation (The Self-Validating Step)

  • Action: Screen the generated pharmacophore against a validated dataset comprising 50 known actives and 2,500 property-matched decoys (e.g., generated via DUD-E).

  • Causality: A model is only as good as its predictive power. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC AUC) and the Enrichment Factor at 1% (EF1%). An acceptable, self-validated model must yield a ROC AUC > 0.85 and an EF1% > 15, proving it can selectively identify the 1,3'-spiro active conformation from background noise.

Workflow A 1. Conformational Sampling (LLMOD Search & Enantiomer Prep) B 2. Feature Extraction (PI, HYD, AR Vector Mapping) A->B C 3. Flexible Alignment (Consensus Hypothesis Generation) B->C D 4. Decoy Database Screening (DUD-E Property-Matched Decoys) C->D E 5. Validation Metrics (ROC AUC > 0.85, EF1% > 15) D->E F Refine Model Parameters E->F If Metrics Fail F->B

Self-validating computational workflow for 1,3'-spiro pharmacophore generation.

Case Study: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection. The classic Glennon pharmacophore model for σ1R ligands requires a basic amine flanked by two hydrophobic regions at specific distances.

By utilizing the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold, researchers can perfectly satisfy this model. The tetralin core acts as the primary hydrophobic domain (binding to the β-barrel of the σ1R), the piperidine nitrogen forms a crucial salt bridge with Glu172, and an N-benzyl or N-phenethyl substituent acts as the secondary hydrophobic domain. The 1,3'-spiro linkage forces the N-substituent into an optimal trajectory to engage the secondary hydrophobic pocket, triggering a conformational change in the receptor that leads to downstream neuroprotective signaling.

Pathway L 1,3'-Spiro Scaffold (Pharmacophore Binding) R Sigma-1 Receptor (Chaperone Activation) L->R Agonism (Glu172 Salt Bridge) IP3 IP3 Receptor Modulation R->IP3 Protein-Protein Interaction Ca Intracellular Ca2+ Homeostasis IP3->Ca ER ER Stress Attenuation Ca->ER NP Neuroprotection & Cell Survival ER->NP

Signaling pathway of σ1 receptor modulation via 1,3'-spiro scaffold agonism.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Gordillo-Cruz, R. E., et al. (2015). Synthesis of benzo-fused spiropiperidines through a regioselective free radical-mediated cyclization as key step: a suitable alternative towards the lead σ-1 receptor ligand L-687,384. Monatshefte für Chemie - Chemical Monthly, 146(6), 987-995.[Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]

A Technical Guide to the Physicochemical Properties of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core is a compelling structural motif for modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetralone backbone with a piperidine ring, offers a distinct advantage over flat, aromatic systems. This unique topology allows for the precise spatial orientation of substituents, enabling more specific and potent interactions with biological targets. Spirocyclic scaffolds, in general, are increasingly sought after for their ability to access novel chemical space, often leading to compounds with improved physicochemical properties such as enhanced solubility and metabolic stability.[1] This guide provides an in-depth exploration of the key physicochemical properties of this scaffold, outlining both computational and experimental methodologies for their determination, thereby equipping researchers with the knowledge to effectively leverage this promising core in their drug development programs.

Key Physicochemical Descriptors: A Quantitative Overview

Direct experimental data for the parent 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold is not extensively available in public literature. However, we can infer its likely properties from closely related analogues and computational predictions. The following table summarizes key physicochemical parameters for relevant compounds, providing a foundational understanding of the scaffold's characteristics.

Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )Calculated logPTopological Polar Surface Area (TPSA) (Ų)Data Source
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochlorideC₁₄H₂₀ClN237.773.2 (predicted for free base)12.03[2][3]
(1r,4's)-3,4-Dihydro-2h-Spiro[naphthalene-1,3'-pyrrolidin]-4'-yl[(2s,4r)-2,4-diphenylpiperidin-1-yl]methanoneC₃₁H₃₄N₂O450.65.532.3[4]

Note: The logP value for the 1,4'-piperidine isomer is a predicted value for the free base, not the hydrochloride salt. It is presented here as a close structural analogue to the 1,3'-isomer.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections detail robust experimental protocols for determining the fundamental physicochemical properties of novel compounds based on the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa of the piperidine nitrogen is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn influences solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.

  • Materials:

    • Test compound (2-5 mg)[5]

    • High-purity water (Milli-Q or equivalent)

    • Standardized hydrochloric acid (HCl) and potassium hydroxide (KOH) solutions (e.g., 0.1 M)

    • Potassium chloride (KCl) for maintaining constant ionic strength

    • Calibrated pH meter and electrode

    • Automated titrator (e.g., SiriusT3)[5]

  • Procedure:

    • Prepare a solution of the test compound in water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Titrate the solution with a standardized acid (e.g., HCl) to protonate the piperidine nitrogen fully.

    • Subsequently, titrate the acidic solution with a standardized base (e.g., KOH).

    • Record the pH at each incremental addition of the titrant.

    • The pKa is determined from the inflection point of the resulting titration curve, where half of the piperidine nitrogens are protonated.

  • Causality and Insights: Potentiometric titration is a gold-standard method because it provides a direct thermodynamic measurement of pKa. The choice of a background electrolyte is crucial to minimize activity coefficient variations during the titration. For compounds with chromophores, UV-metric titration can be an alternative, requiring significantly less material (3-5 µL of a 10mM stock solution).[5]

Lipophilicity (logP/logD): A Predictor of Membrane Permeability and More

Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[6]

Experimental Protocol: Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

    • Vials and a shaker

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Dissolve a known amount of the test compound in either the aqueous or organic phase.

    • Add the second immiscible phase to the vial.

    • Shake the vials for a sufficient time to allow for equilibrium to be reached (typically several hours).

    • Centrifuge the vials to ensure complete phase separation.

    • Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

    • Calculate logP (for the neutral form) or logD (at the specific pH) as the log10 of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]

  • Causality and Insights: The shake-flask method is considered the benchmark for lipophilicity determination due to its direct measurement. Pre-saturation of the solvents is essential to prevent volume changes during the experiment. For high-throughput screening, reverse-phase HPLC methods can provide a rapid estimation of lipophilicity by correlating retention time with known logP values.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental property that affects a compound's dissolution rate and subsequent absorption.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Materials:

    • Test compound (excess solid)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Vials and an orbital shaker

    • Filtration device (e.g., 0.45 µm syringe filter)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

    • Shake the vial at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove any undissolved solid.

    • Quantify the concentration of the compound in the clear filtrate using a calibrated analytical method.[8]

  • Causality and Insights: This method provides the thermodynamic solubility, which is the most relevant value for biopharmaceutical assessment. It is crucial to ensure that equilibrium has been reached and that no undissolved solid is present in the quantified sample.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations of physicochemical properties, guiding the design of new analogues.[9] Various software packages and web-based tools can predict properties like pKa, logP, and solubility based on the chemical structure.[][11] These predictions are often based on large datasets of experimentally determined values and employ quantitative structure-property relationship (QSPR) models.[12] While computationally predicted values are useful for initial assessment, they should always be confirmed experimentally for lead compounds.

Structural Elucidation: The Power of X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the conformation of the spirocyclic system, which is invaluable for understanding structure-activity relationships and for computational modeling studies.

Workflow for Single-Crystal X-ray Diffraction

G cluster_synthesis Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis Synthesis Synthesis Crystal_Growth Crystal_Growth Synthesis->Crystal_Growth Slow Evaporation/Vapor Diffusion Data_Collection Data_Collection Crystal_Growth->Data_Collection Mount Crystal Integration Integration Data_Collection->Integration X-ray Diffractometer Structure_Solution Structure_Solution Integration->Structure_Solution Process Data Refinement Refinement Structure_Solution->Refinement Solve Phase Problem Validation Validation Refinement->Validation Refine Model Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Causality and Insights: The quality of the crystal is paramount for a successful X-ray diffraction experiment. The choice of crystallization solvent and technique is therefore a critical experimental variable. The resulting crystal structure provides unambiguous proof of the molecule's constitution and stereochemistry.

Conclusion

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold represents a valuable starting point for the design of novel therapeutics. A thorough understanding and characterization of its physicochemical properties are essential for optimizing its drug-like characteristics. This guide has provided a comprehensive overview of the key parameters and detailed the experimental and computational methodologies required for their assessment. By applying these principles, researchers can effectively navigate the challenges of drug development and unlock the full potential of this promising chemical scaffold.

References

  • [3,4-Dihydro-2h-Spiro[naphthalene-1,3'-Pyrrolidin]-4'-Yl

  • aifchem.com/product/95195-98-5.html)

Sources

Blood-Brain Barrier Penetration of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] architecture is a privileged, rigidified pharmacophore in medicinal chemistry. Known for its presence in neuroactive agents like the sedative/hypnotic 1[1], this spirocyclic system provides precise spatial orientation for interacting with central nervous system (CNS) targets, such as sigma receptors and monoamine transporters. However, the basic piperidine nitrogen (typically protonated at physiological pH) combined with the lipophilic tetralin-like core creates a complex physicochemical profile that heavily dictates Blood-Brain Barrier (BBB) penetration.

This technical guide outlines a self-validating, causality-driven workflow for evaluating the BBB permeability of these analogs, bridging in silico predictions with rigorous in vitro methodologies.

Physicochemical Profiling: The CNS MPO Framework

Before committing to resource-intensive in vitro assays, candidate molecules must be optimized for passive diffusion while evading active efflux. The 2 algorithm[2] provides a predictive desirability score (0 to 6) based on six core physicochemical properties.

The Causality of the Score: The spiro-piperidine nitrogen often drives the molecule's pKa above 8.5. High basicity increases the fraction of ionized drug in the blood, which simultaneously reduces passive lipoidal diffusion and increases the likelihood of recognition by efflux transporters like P-glycoprotein (P-gp). By utilizing the CNS MPO score, medicinal chemists can strategically lower the pKa (e.g., via fluorination of the naphthalene ring) or adjust ClogP to achieve a score ≥ 4.0, which statistically correlates with successful brain penetration[2].

Table 1: Optimal CNS MPO Parameters for Spiro-piperidine Analogs
ParameterTarget Range for CNSMechanistic Rationale for Spiro-piperidines
ClogP 2.0 - 3.0Balances aqueous solubility with lipid membrane permeability.
ClogD (pH 7.4) 1.0 - 2.0Accounts for the ionization state of the piperidine nitrogen at physiological pH.
MW < 400 DaThe unsubstituted spiro core is ~201 Da, leaving ample molecular weight budget for functionalization.
TPSA < 90 ŲMinimizes the desolvation energy required for the molecule to enter the BBB lipid bilayer.
HBD ≤ 1Reduces hydrogen bonding with water, facilitating rapid membrane insertion.
pKa (Basic) < 8.0Reduces the protonated fraction in plasma, directly mitigating P-gp efflux liability.

In Vitro Permeability: PAMPA-BBB Protocol

To isolate and measure purely passive transcellular diffusion, we employ the3[3].

The Causality of the Lipid Matrix: Standard PAMPA uses simple soy lecithin. However, the BBB endothelial cell membrane is heavily enriched in specific lipids. Therefore, PAMPA-BBB utilizes porcine brain lipid extracts to accurately mimic the sphingomyelin and cholesterol ratios of the human BBB, providing superior in vivo correlation for lipophilic scaffolds like the spiro-piperidines[4].

Step-by-Step Methodology:
  • Membrane Preparation: Coat the porous filter membrane of the donor plate with 5 µL of 2% porcine brain lipid (PBL) dissolved in dodecane.

  • Donor Solution: Dilute the spiro-piperidine analog in Prisma HT buffer (pH 7.4) to a final concentration of 10 µM. Ensure DMSO concentration remains ≤ 1% to prevent artificial membrane dissolution.

  • Acceptor Solution: Fill the acceptor plate wells with Brain Sink Buffer (BSB) to maintain sink conditions and mimic cerebral spinal fluid dynamics.

  • Incubation: Sandwich the donor and acceptor plates and incubate for 4 hours at 37°C without agitation. (Agitation is avoided to preserve the unstirred water layer, which is a critical barrier to highly lipophilic compounds).

  • Quantification: Separate the plates and quantify compound concentrations in both compartments via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Self-Validating System: Every assay plate must include internal controls to validate membrane integrity. We use Verapamil as a high-permeability control ( Pe​>15×10−6 cm/s) and Theophylline as a low-permeability control ( Pe​<1.5×10−6 cm/s). A spiro-piperidine analog is considered highly BBB-permeable if Pe​≥4.0×10−6 cm/s.

Active Efflux Liability: MDCK-MDR1 Bidirectional Assay

Because spiro-piperidines contain a basic nitrogen, they are highly prone to P-gp mediated efflux. Passive permeability alone is insufficient to guarantee brain exposure. We utilize the 5[5] to quantify this active transport.

The Causality of the Cell Line: Madin-Darby Canine Kidney (MDCK) cells naturally form tight junctions. When stably transfected with the human MDR1 gene (encoding P-glycoprotein), they create a polarized epithelial monolayer that perfectly models the active efflux mechanisms of the human BBB[6].

Step-by-Step Methodology:
  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts and culture for 4-5 days to achieve a confluent, polarized monolayer.

  • Integrity Validation (Pre-Assay): Measure Trans-Epithelial Electrical Resistance (TEER). Proceed with the assay only if TEER > 350 Ω·cm²[6].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the analog to the apical chamber (representing the blood side).

    • Basolateral to Apical (B-A): Add 10 µM of the analog to the basolateral chamber (representing the brain side).

  • Incubation: Incubate for 120 minutes at 37°C on an orbital shaker (to minimize the unstirred water layer in cell-based assays).

  • Integrity Validation (Post-Assay): Add Lucifer Yellow to the donor compartments. Paracellular leakage must be < 1 × 10⁻⁶ cm/s to ensure the tight junctions were not compromised by the test compound[6].

  • Analysis: Quantify via LC-MS/MS and calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

Interpretation: An ER ≥ 2.0 indicates the spiro-piperidine analog is a P-gp substrate. This will likely lead to poor in vivo brain exposure despite high passive permeability, necessitating a return to the structural optimization phase.

Workflow and Mechanistic Visualizations

Workflow MPO CNS MPO Profiling (In Silico) PAMPA PAMPA-BBB (Passive Diffusion) MPO->PAMPA Score ≥ 4.0 Fail Structural Optimization MPO->Fail Score < 4.0 MDCK MDCK-MDR1 Assay (Active Efflux) PAMPA->MDCK Pe > 1.5 x 10^-6 cm/s PAMPA->Fail Low Pe InVivo In Vivo Kp,uu (Microdialysis) MDCK->InVivo ER < 2.0 MDCK->Fail ER ≥ 2.0 (P-gp Substrate) Fail->MPO Redesign

Fig 1. Stepwise BBB permeability screening workflow for spiro-piperidine analogs.

Mechanism cluster_Endothelial BBB Endothelial Cell Blood Blood Compartment (Apical) Spiro Spiro-piperidine Analog Blood->Spiro Passive Diffusion Brain Brain Compartment (Basolateral) Spiro->Brain Transcellular Transport Pgp P-glycoprotein (Efflux) Spiro->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-dependent)

Fig 2. Transcellular transport and P-gp mediated efflux of spiro-piperidines at the BBB.

References

  • PubChem. "Alonimid | C14H13NO3 | CID 17928". National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5xBoCBVpTNOp4m2-4dlnduat2GqLTPwhEWqAmfgnGpbqklTuFvpwu3qPBoMSVZWS9k6t29mMbeUgnqrbpfuWFiT1XWQ3Rzk_ms4TWTtvv9KS-UWCf12jEICIaCJ67dQrE2Jne3bCecQ4tSPI=]
  • Wager, T. T., et al. "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery". ACS Chemical Neuroscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmT4KjeWrsjQvLmrF18xoP2Sz6-NEIK1lVvhI-g6g4IZ2n0ngp-Ls_XBmUK024SjUZIuBmFxlC6qmvBVfv6Rses192hKaRnQstzIPgfJE1uEOe9UDFPCo49qd8yqQbooEJwqax90R4_1zQzpk7iY7m]
  • "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". Creative Bioarray.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk_pkunKj-gIdlKWY5Ga0zYbU3mHVv-OTH2lW4neAiClFJj7Ah1Y1KImJUrJmqUwyc5tTj6AfuQST9a8gkKoXjuNUQtnyfh9tn2mhHSk-Kusc61s34vcO2r9prz973DzWYGXjm7BHY7Lws-DQOWw1JZc_gclo4hhj2_jQzXatd0frXB0A3wPlcYy5RxP72dXz7mO3qnumVyN_UseVtRhp6]
  • "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfPBc3BF5TpdM7UBbHcyXtcu9qNU5NAcZVVLiHrU2pbcari8PQYtuXCAemkFlx2jhvwLSx-ooka9puNbOi-Vc0dyggx6xHb_O-b9_QR2rAIvrheCfBUYAa7Zt3J7HyiVQcsB3kHVfXBkg=]
  • "MDCK Permeability". Creative Biolabs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjQbU4L4gqhGQax4LxR202JS3SSqGIv-Euym2Xv4IijaFTpUlAvPgBloT_3oRg1sYRnf5Vj2THqbesxzVBGerduXBtoMtMk6-muWNTjRlqDnT9UfIHR-ZWZjybfvjJ3eyhl1wDSILMgO84XsVudp4npqmkZtap7CFcN3pw8Z7h6Rnm9kAcNNV419xPPUg=]
  • "In-vitro MDR1-MDCKII permeability assay". Protocols.io.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZjYVwAfveIWckQBMClUkwIR7UBpAT2UGGepQhF-s4WCCsaKdfPgvSX1JVg-iKpvnPINLmrzvsg741k23Umu08dcfhXyDtZgIPNXGd2bE4XlEQGETxg-67CmO4CZw3AdAbIzlweUG3TNtkD5MlSC0cgqrpWYbqwNqrGWKK2iuZMQUrY8CygWDNElQRCWaG]

Sources

In Vitro Toxicity Profiling of the 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Scaffold in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (CAS: 864812-75-9) scaffold represents a privileged spirocyclic pharmacophore widely utilized in medicinal chemistry[1]. By increasing sp3 character and enhancing three-dimensionality, this structural motif improves metabolic stability and aqueous solubility compared to traditional flat heteroaromatic rings[2]. However, the incorporation of the basic piperidine moiety introduces specific, predictable in vitro toxicity liabilities—most notably human ether-à-go-go-related gene (hERG) channel inhibition and drug-induced phospholipidosis (DIPL)[3][4][5].

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive, step-by-step guide to profiling and mitigating the in vitro toxicity of this scaffold. The methodologies detailed herein prioritize scientific integrity, relying on self-validating experimental designs to ensure robust go/no-go decisions in lead optimization.

Mechanistic Causality of Spiro-Piperidine Toxicity

Understanding the why behind a toxicological response is critical for rational drug design. The toxicity of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold is fundamentally driven by its physicochemical nature as a lipophilic, basic amine.

  • hERG Channel Blockade (Cardiotoxicity): The hERG potassium channel features a large inner cavity lined with aromatic residues (e.g., Tyr652, Phe656). At physiological pH, the basic nitrogen of the spiro-piperidine is protonated. This cationic center, coupled with the highly lipophilic naphthalene ring, forms high-affinity cation-π and hydrophobic interactions within the hERG pore, leading to fatal QT interval prolongation[4][6].

  • Drug-Induced Phospholipidosis (DIPL): Spiro-piperidines frequently act as Cationic Amphiphilic Drugs (CADs). They enter cells via passive diffusion but become permanently trapped in the acidic environment of lysosomes (pH ~4.5) due to protonation of the piperidine nitrogen. This "ion trapping" mechanism forces the drug to bind to intra-lysosomal phospholipids, sterically hindering lysosomal phospholipases and causing the toxic accumulation of multi-lamellar bodies[7][8].

DIPL A Spiro-Piperidine (CAD) Enter Cell via Diffusion B Protonation in Lysosome (pH ~4.5) A->B pH gradient C Lysosomal Trapping (Ion Trapping Mechanism) B->C Cationic state D Binding to Intra-lysosomal Phospholipids C->D Amphiphilic interaction E Inhibition of Lysosomal Phospholipases D->E Steric hindrance F Accumulation of Multi-Lamellar Bodies E->F Disrupted lipid catabolism G Drug-Induced Phospholipidosis (DIPL) F->G Cellular toxicity

Mechanistic pathway of DIPL driven by spiro-piperidine lysosomal trapping.

Self-Validating Experimental Protocols

To establish a trustworthy toxicity profile, protocols must be self-validating. This requires the integration of positive/negative controls and orthogonal readouts to rule out false positives (e.g., distinguishing true hERG block from compound precipitation).

Protocol 2.1: Automated Patch-Clamp hERG Assay

Rationale: Radioligand displacement assays only measure binding affinity, not functional channel blockade. Automated patch-clamp electrophysiology is the regulatory gold standard for quantifying functional hERG liability[4][9].

  • Step 1: Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel (KCNH2). Harvest and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Step 2: Compound Preparation: Dissolve the spiro[naphthalene-piperidine] derivative in DMSO. Prepare a 6-point concentration-response curve (0.1 µM to 30 µM). Ensure final DMSO concentration remains <0.1% to prevent solvent-induced membrane instability.

  • Step 3: Electrophysiology: Utilize a planar patch-clamp system. Apply a specific voltage protocol: depolarize the membrane to +20 mV for 2 seconds (to activate and inactivate the channel), followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Self-Validation: Include E-4031 (500 nM) as a positive control (must yield >90% tail current block) and vehicle (0.1% DMSO) as a negative control. Continuously monitor series resistance; automatically discard any sweeps with >20% variance to ensure data integrity.

Protocol 2.2: NBD-PE Phospholipidosis Assay

Rationale: DIPL can cause severe false positives in phenotypic or antiviral assays by disrupting general cellular lipid processing[7][8].

  • Step 1: Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in 96-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Step 2: Co-Incubation: Treat cells with the test compound (up to 50 µM) and 10 µM NBD-PE (a fluorescent phospholipid analog) for 24 hours.

  • Step 3: Washing: Wash cells three times with PBS to remove unincorporated extracellular dye.

  • Step 4: Quantification: Quantify intracellular fluorescence (Excitation: 460 nm, Emission: 535 nm) using a microplate reader.

  • Step 5: Self-Validation: Use Amiodarone (10 µM) as the positive control (a known CAD that induces massive DIPL)[7]. Crucially, normalize the NBD-PE fluorescence to total cell viability using a Hoechst 33342 nuclear stain. This ensures that a lack of dye accumulation is not simply an artifact of compound-induced cell death.

ToxWorkflow Start Spiro[naphthalene-piperidine] Derivatives Tier1 Tier 1: High-Throughput Cytotoxicity (HepG2 ATP) Start->Tier1 Tier2 Tier 2: hERG Binding (Radioligand Displacement) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Functional hERG (Automated Patch-Clamp) Tier2->Tier3 Binding IC50 > 10 µM Tier4 Tier 4: Phospholipidosis (NBD-PE Staining) Tier3->Tier4 Current Block < 20% Decision Lead Optimization Go/No-Go Tier4->Decision Negative PLD

Tiered in vitro toxicity triage workflow for spiro-piperidine derivatives.

Quantitative Data Summaries

When profiling derivatives of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], structural modifications directly impact the toxicity profile. The table below summarizes benchmark data for the unsubstituted basic scaffold versus optimized analogs[4][6].

Compound ClasshERG Patch-Clamp (IC50)HepG2 Cytotoxicity (CC50)Phospholipidosis (NBD-PE)pKa (Piperidine N)
Unsubstituted Spiro-Piperidine 1.2 µM (High Risk)15 µMPositive (+ + +)~9.5
N-Alkylated (Lipophilic) 0.4 µM (Severe Risk)<10 µMPositive (+ + + +)~9.2
Sterically Hindered Amine >10 µM (Low Risk)>50 µMNegative (-)~8.1
Zwitterionic Derivative >30 µM (Safe)>100 µMNegative (-)~7.5

Mitigation Strategies via Medicinal Chemistry

To rescue the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold from its inherent toxicities, researchers employ specific structural modifications:

  • pKa Modulation: Introducing electron-withdrawing groups (e.g., fluorine, cyano) adjacent to the piperidine nitrogen reduces its basicity (pKa < 8.0). This prevents lysosomal ion trapping, thereby mitigating DIPL and reducing hERG affinity[10].

  • Steric Congestion: Adding bulky substituents (e.g., tetrahydropyran or hydantoin groups) around the amine sterically hinders its interaction with the Tyr652 residue in the hERG channel pore, significantly improving the safety margin[6].

  • Zwitterion Formation: Incorporating an acidic moiety (e.g., a carboxylic acid) to form a zwitterion drastically lowers the logD at physiological pH, preventing the compound from crossing lysosomal membranes and eliminating cytotoxicity[4].

Sources

Methodological & Application

Step-by-step synthesis protocol for 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Executive Summary & Strategic Rationale

In contemporary drug discovery, the transition from planar, sp2-rich aromatic systems to topologically complex, sp3-rich frameworks is a proven strategy to improve pharmacokinetic properties, solubility, and target specificity—a paradigm often referred to as "escaping flatland"[1]. Spirocyclic scaffolds, such as 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (CAS: 864812-75-9)[1], represent highly valuable building blocks. They provide a rigid, three-dimensional orientation of the basic piperidine nitrogen while maintaining the lipophilic bulk of the tetralin core.

The Synthetic Challenge: Direct alkylation of 1-tetralone to form a 3-spiro-piperidine ring is notoriously difficult. The steric hindrance at the C1 position of the tetralin system, combined with the propensity for competing O-alkylation or elimination of complex di-electrophiles, typically results in poor yields.

The Solution: To ensure a self-validating, high-yield system, this protocol utilizes a robust Knoevenagel-Michael-Cyclization-Reduction sequence . By constructing the piperidine ring de novo via a spiro-glutarimide intermediate, we bypass the steric penalties of direct alkylation. This approach guarantees regiocontrol and provides highly crystalline intermediates that require minimal chromatographic purification prior to the final step.

Synthetic Workflow & Logical Decision Matrix

The following diagram illustrates the causality behind the synthetic route, highlighting the transformation of functional groups to achieve the desired spirocyclic architecture.

SynthesisWorkflow Start 1-Tetralone (Starting Material) Step1 Knoevenagel Condensation Reagents: Ethyl Cyanoacetate, NH4OAc Rationale: Activates C1 for nucleophilic attack Start->Step1 Int1 Alkylidene Intermediate (Conjugated System) Step1->Int1 Step2 Michael Addition & Hydrolysis Reagents: 1. KCN  2. HCl (aq) Rationale: Installs the C3' and C5' carbon framework Int1->Step2 Int2 Tetralin-1,1-diacetic acid Derivative Step2->Int2 Step3 Imide Cyclization Reagents: Urea, 180°C Rationale: Thermodynamically driven ring closure Int2->Step3 Int3 Spiro-imide (2',6'-dione intermediate) Step3->Int3 Step4 Exhaustive Reduction Reagents: LiAlH4, THF, Reflux Rationale: Converts imide to target amine Int3->Step4 Target 3,4-dihydro-2H-spiro [naphthalene-1,3'-piperidine] (Target Scaffold) Step4->Target

Figure 1: Workflow for the de novo synthesis of the spiro[naphthalene-1,3'-piperidine] scaffold.

Quantitative Data & Reaction Parameters

The table below summarizes the stoichiometric requirements, critical parameters, and expected analytical validation metrics for each phase of the synthesis.

PhaseTransformationReagents & EquivalentsConditionsExpected YieldKey QC Metric (1H NMR / MS)
1 Knoevenagel Condensation1-Tetralone (1.0 eq), Ethyl cyanoacetate (1.2 eq)Toluene, Dean-Stark, 110°C, 16h85-90%Disappearance of ketone C=O; new alkene signal.
2 Michael Add. & HydrolysisKCN (1.5 eq), then 6M HCl (excess)EtOH/H2O, 80°C, 4h; then Reflux 24h70-75%Broad -OH peak (~12 ppm); MS [M-H]- for diacid.
3 Imide CyclizationUrea (3.0 eq)Neat melt, 180°C, 2h80-85%Sharp imide N-H (~10.5 ppm); MS [M+H]+ for imide.
4 Exhaustive ReductionLiAlH4 (4.0 eq)Dry THF, 0°C to 65°C, 18h65-70%Loss of C=O shifts (170 ppm); MS [M+H]+ 202.16

Step-by-Step Experimental Methodologies

Safety Note: This protocol involves hazardous reagents including Potassium Cyanide (KCN) and Lithium Aluminum Hydride (LiAlH4). All procedures must be conducted in a professional laboratory setting within a certified fume hood, utilizing appropriate PPE. Cyanide waste must be treated with sodium hypochlorite prior to disposal.

Phase 1: Synthesis of Ethyl 2-(3,4-dihydronaphthalen-1(2H)-ylidene)cyanoacetate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus attached to a reflux condenser.

  • Reaction: Charge the flask with 1-tetralone (14.6 g, 100 mmol), ethyl cyanoacetate (13.6 g, 120 mmol), ammonium acetate (0.77 g, 10 mmol), glacial acetic acid (0.60 g, 10 mmol), and anhydrous toluene (200 mL).

  • Execution: Heat the mixture to vigorous reflux. Water generated during the condensation will collect in the Dean-Stark trap. Continue refluxing for 16 hours or until water evolution ceases.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude alkylidene intermediate as a dark oil, which is used directly in the next step.

Phase 2: Synthesis of 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
  • Michael Addition: Dissolve the crude intermediate from Phase 1 in a mixture of ethanol (100 mL) and water (20 mL). Add Potassium Cyanide (9.7 g, 150 mmol) cautiously. Heat the mixture at 80°C for 4 hours.

  • Hydrolysis & Decarboxylation: Cool the reaction slightly and carefully add concentrated HCl (100 mL) dropwise (CAUTION: HCN gas evolution. Ensure strict fume hood containment).

  • Execution: Heat the strongly acidic mixture to reflux for 24 hours. This achieves the hydrolysis of the ester and nitrile groups, followed by the decarboxylation of the resulting malonic acid derivative.

  • Workup: Cool the mixture to 0°C. The diacid intermediate will precipitate. Filter the solid, wash with cold water, and dry under high vacuum to yield a tan solid.

Phase 3: Synthesis of Spiro[naphthalene-1,3'-piperidine]-2',6'-dione
  • Setup: In a 250 mL round-bottom flask, intimately mix the diacid intermediate (approx. 15 g) with finely ground Urea (11.5 g, 190 mmol).

  • Execution: Submerge the flask in a pre-heated oil bath at 180°C. The mixture will melt and effervesce (NH3 and CO2 evolution). Maintain the neat melt at 180°C for 2 hours.

  • Workup: While the mixture is still hot (approx. 90°C), carefully add water (100 mL) to dissolve excess urea and byproducts. Vigorously stir as the mixture cools to room temperature. Filter the resulting precipitate, wash with water and cold ethanol, and dry to afford the spiro-imide as a pale yellow powder.

Phase 4: Exhaustive Reduction to Target Scaffold
  • Setup: Flame-dry a 3-neck 500 mL flask. Flush with Argon. Add anhydrous THF (150 mL) and Lithium Aluminum Hydride (LiAlH4) pellets (5.3 g, 140 mmol). Cool to 0°C using an ice bath.

  • Execution: Dissolve the spiro-imide (approx. 8 g, 35 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 18 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0°C. Dilute with ether (100 mL). Quench the excess LiAlH4 strictly following the Fieser method[2]: Add 5.3 mL of distilled water dropwise, followed by 5.3 mL of 15% aqueous NaOH, and finally 15.9 mL of water. Stir vigorously for 30 minutes until a granular white precipitate of aluminum salts forms.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF and ethyl acetate. Concentrate the combined filtrates in vacuo.

  • Purification: Purify the crude amine via flash column chromatography (Silica gel, eluent: Dichloromethane/Methanol 9:1 containing 1% Triethylamine) to yield the pure 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] as a viscous oil that may crystallize upon standing.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. (Standardized Fieser Workup Protocol for Hydride Reductions). URL:[Link] (Note: Link directs to general institutional safety guidelines for hydride quenching).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 180469, 1'-Methylspiro(2,3-dihydro-1H-naphthalene-4,3'-piperidine). URL: [Link]

Sources

Application Note: Regioselective Functionalization of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, particularly 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], have emerged as highly privileged structures in modern drug discovery. By offering inherent three-dimensionality, these motifs allow medicinal chemists to "escape flatland," thereby improving target specificity, solubility, and metabolic stability compared to traditional planar aromatics[1].

However, the late-stage functionalization (LSF) of these inert spirocycles presents a formidable chemoselectivity and regioselectivity challenge. The molecule contains two distinct domains: a sterically encumbered tetralin-like core (C(sp2)-H bonds) and a basic piperidine ring (C(sp3)-H bonds). This application note details two orthogonal, field-proven protocols for the regioselective functionalization of this scaffold, providing researchers with reliable methodologies to generate diverse libraries of spirocyclic analogs.

Mechanistic Insights & Causality

To achieve predictable functionalization without degrading the spiro center, we must exploit the distinct electronic and steric microenvironments of the molecule.

Pathway A: Steric-Controlled C(sp2)-H Borylation

Iridium-catalyzed C–H borylation utilizing [Ir(OMe)(cod)]2​ and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) operates under strict steric control. In the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] system, the spiro-fusion at C1 and the saturated backbone at C4 create significant steric bulk at the C8 and C5 positions of the aromatic core. Consequently, the active [Ir(dtbpy)(Bpin)3​] intermediate is physically blocked from these ortho-positions and selectively activates the sterically accessible C6 and C7 positions. The resulting boronic esters serve as versatile handles for downstream Suzuki-Miyaura cross-couplings.

Pathway B: Polarity-Reversed C(sp3)-H Oxidation

Aliphatic C–H oxidation using the non-heme iron catalyst Fe(PDP) is typically poisoned by basic nitrogen atoms, which competitively bind to the metal center[2]. To circumvent this, we employ a "polarity reversal" strategy using tetrafluoroboric acid ( HBF4​ ). The irreversible protonation of the piperidine nitrogen serves a dual purpose:

  • It prevents catalyst deactivation by masking the Lewis basic lone pair[2].

  • It transforms the amine into a strong electron-withdrawing group, inductively deactivating the proximal C2' and C6' positions[3].

Because the bulky spiro center sterically shields the C4' position, the Fe(PDP) catalyst is directed to selectively oxidize the remote, electron-rich, and sterically accessible C5' position on the piperidine ring[4].

Workflow Diagram

Workflow cluster_A Pathway A: C(sp2)-H Borylation cluster_B Pathway B: C(sp3)-H Oxidation Start 3,4-dihydro-2H-spiro [naphthalene-1,3'-piperidine] IrCat [Ir(OMe)(cod)]2 + dtbpy B2pin2, THF, 80°C Start->IrCat Protect HBF4·OEt2 (Amine Protection) Start->Protect BorylProd Regioselective Naphthalene Core Borylation (C6/C7) IrCat->BorylProd FeCat Fe(PDP) cat., H2O2 AcOH, MeCN Protect->FeCat OxProd Remote Piperidine Hydroxylation (C5') FeCat->OxProd

Caption: Divergent late-stage functionalization pathways for the spirocyclic scaffold.

Experimental Protocols

Protocol A: Regioselective C(sp2)-H Borylation of the Naphthalene Core

Objective: Install a pinacol borane (Bpin) group at the sterically unhindered C6/C7 positions.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(cod)]2​ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron ( B2​pin2​ , 0.75 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a 0.5 M concentration. Stir at room temperature for 10 minutes.

  • Substrate Addition: Add 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (1.0 equiv). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validating System: Visual Cue: The formation of the active iridium catalyst is visually confirmed by a stark color change from pale yellow to deep red upon mixing the Ir-precatalyst, dtbpy, and B2​pin2​ . Analytical Cue: Post-reaction regioselectivity is validated via 1H NMR; the disappearance of the C6/C7 multiplet and the emergence of a sharp 12H singlet at ~1.33 ppm confirms successful Bpin integration.

Protocol B: Remote Site-Selective C(sp3)-H Oxidation of the Piperidine Ring

Objective: Hydroxylate the remote C5' position of the piperidine ring.

Step-by-Step Methodology:

  • Amine Protection: Dissolve the spirocycle (1.0 equiv) in anhydrous MeCN (0.1 M) in a round-bottom flask. Cool to 0 °C and add HBF4​⋅OEt2​ (1.05 equiv) dropwise. Stir for 15 minutes.

  • Catalyst Loading: Add the Fe(S,S-PDP) catalyst (5 mol%) and glacial acetic acid (0.5 equiv).

  • Oxidant Addition: Dissolve 50% aqueous H2​O2​ (1.2 equiv) in MeCN (1.0 mL). Add this solution dropwise via a syringe pump over 1 hour at room temperature.

  • Quench & Release: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid and release the free amine. Extract with DCM ( 3×15 mL), dry over Na2​SO4​ , and concentrate.

Self-Validating System: Protonation Check: Validate complete salt formation by taking a 1H NMR aliquot in CD3​CN prior to catalyst addition; the α -protons (C2', C6') must shift downfield by at least 0.5 ppm[2]. Kinetic Check: The slow addition of H2​O2​ is critical to prevent the accumulation of reactive oxygen species that cause catalyst bleaching. A sustained brown color indicates an active Fe(PDP) species, whereas rapid bleaching to pale yellow indicates catalyst death[4].

Quantitative Data Presentation

Table 1: Catalyst and Ligand Optimization for C(sp2)-H Borylation Highlights the critical role of the dtbpy ligand in achieving high conversion and steric control.

EntryPrecatalystLigandConversion (%)Regioselectivity (C6/C7 : C5/C8)
1 [Ir(OMe)(cod)]2​ None< 5N/A
2 [Ir(OMe)(cod)]2​ dtbpy> 95> 20:1
3 [Ir(OMe)(cod)]2​ TMP8515:1
4 [Rh(OH)(cod)]2​ dtbpy10N/A

Table 2: Acid Additive Effects on Fe(PDP) C(sp3)-H Oxidation Demonstrates the necessity of strong Brønsted acids with weakly coordinating counterions for polarity reversal.

EntryAcid Additive (1.0 eq)Yield (%)Site-Selectivity (C5' : Others)Observation
1None< 5N/ACatalyst rapidly poisoned
2Acetic Acid (AcOH)122:1Incomplete protonation
3Trifluoroacetic Acid (TFA)355:1Competitive counterion binding
4Tetrafluoroboric Acid ( HBF4​ )78> 20:1Optimal polarity reversal

Sources

Application Notes & Protocols: The 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Scaffold in Psychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold for New Dimensions in CNS Drug Design

In the quest for novel therapeutics for psychiatric disorders, medicinal chemistry has increasingly moved from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this evolution. Their inherent three-dimensionality allows for a more precise and extensive interaction with protein targets, often leading to enhanced potency and selectivity.[1] Furthermore, the higher fraction of sp³-hybridized carbons in these scaffolds can confer superior physicochemical properties, such as improved aqueous solubility, which is a critical factor in drug development.[1]

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core is a particularly compelling example of a "privileged scaffold" in neuropharmacology. It combines the rigid, lipophilic character of the tetralin system with the versatile basic nitrogen of the piperidine ring—a common pharmacophoric element in many centrally-acting agents.[2][3] This unique fusion provides a robust framework for designing ligands that can modulate key receptors and proteins implicated in psychiatric illness, including sigma, serotonin, and dopamine receptors.

This guide provides an in-depth exploration of the applications of this scaffold, with a focus on targeting the sigma-1 receptor. We will detail synthetic considerations, provide step-by-step protocols for in vitro characterization, and discuss strategies for data interpretation and lead optimization.

Section 1: The Versatility of the Spiro[naphthalene-piperidine] Core in Neuropharmacology

The structure of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. Key targets in psychiatric drug discovery that have been successfully modulated by ligands based on this and related spiro-piperidine scaffolds include:

  • Sigma (σ) Receptors: Once misidentified as opioid receptors, sigma receptors (σ1R and σ2R) are now recognized as unique ligand-operated chaperone proteins.[4] The σ1R, in particular, resides at the endoplasmic reticulum-mitochondrion interface and modulates a host of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[4][5] Its role in pain, depression, and neurodegenerative diseases makes it a high-interest target. Spiro-piperidine derivatives have been shown to be highly potent and selective σ1R ligands.[6][7] The distance between the aromatic system and the basic nitrogen in the spirocyclic structure is a critical determinant of σ1R affinity.[7]

  • Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are cornerstone targets for treating depression and anxiety. Spiro-piperidine analogues have been developed as potent ligands for the 5-HT1A receptor, a key regulator of mood and anxiety.[8] The rigid conformation of the spirocyclic core helps lock the pharmacophore into a bioactive orientation for receptor binding.

  • Dopamine (D) Receptors: The dopamine system is central to psychosis, addiction, and motivation. Ligands targeting D2 and D3 receptors are essential for antipsychotic and mood-stabilizing therapies.[9] The tetralin portion of the scaffold can mimic the aromatic feature of dopamine, while the piperidine nitrogen serves as the requisite basic amine, making it a suitable template for dopamine receptor ligands.[10]

Section 2: Synthesis and Derivatization Strategy

The synthesis of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core and its derivatives is a critical step in the drug discovery process. While multiple routes exist, a common strategy involves the construction of the spirocyclic junction through the addition of an organometallic species to a piperidone precursor, followed by cyclization.

A representative synthetic approach is outlined below. The rationale for this multi-step process is to build the complex spiro-core from more readily available starting materials. The choice of protective groups (e.g., Benzyl on the piperidine nitrogen) is crucial, as it must be stable during the initial steps and easily removable for final derivatization.

Diagram 1: General Synthetic Workflow

A generalized workflow for the synthesis and initial screening of novel spiro[naphthalene-piperidine] derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening Cascade start Starting Materials (e.g., Bromonaphthalene derivative, N-Protected Piperidone) step1 Core Scaffold Synthesis (e.g., Grignard/Lithiation, Intramolecular Cyclization) start->step1 step2 Deprotection step1->step2 step3 Derivative Synthesis (Alkylation/Amidation) step2->step3 purify Purification (Chromatography, Recrystallization) step3->purify bind Primary Screen: Radioligand Binding Assay (Determine Ki) purify->bind Test Compounds func SecondaryScreen: FunctionalAssay (Agonist/Antagonist Profile) bind->func select Selectivity Panel (σ2R, D2, 5-HT1A, hERG) func->select adme Early ADME (Solubility, Permeability, Metabolic Stability) select->adme adme->step3 SAR Feedback

Section 3: Core Experimental Protocols

The following protocols provide a robust framework for characterizing the pharmacological profile of novel 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] derivatives, using the sigma-1 receptor (σ1R) as the primary example target.

Protocol 3.1: Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Rationale: This is the gold-standard primary assay to quantify the direct interaction between a compound and its target. A low Ki value indicates high binding affinity. The Cheng-Prusoff equation is used to convert the experimentally determined IC50 (concentration of compound that inhibits 50% of radioligand binding) to the true equilibrium dissociation constant (Ki), which is independent of assay conditions.[11]

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing human sigma-1 receptors (hσ1R).

  • Radioligand: -Pentazocine or other suitable σ1R radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Ligand: Haloperidol (10 µM final concentration) or another high-affinity unlabeled σ1R ligand.

  • Test Compounds: Stock solutions in 100% DMSO.

  • Scintillation Cocktail and 96-well filter plates (e.g., GF/B).

  • Filtration Manifold and Liquid Scintillation Counter .

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. In a 96-well assay plate, add 2 µL of each compound dilution. For total binding wells, add 2 µL of DMSO. For non-specific binding (NSB) wells, add 2 µL of the non-specific ligand stock.

  • Reagent Preparation:

    • Prepare the radioligand solution in assay buffer at a concentration twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

    • Prepare the membrane suspension in assay buffer at a concentration that provides an adequate signal (e.g., 10-20 µg protein per well). Homogenize gently before use.

  • Assay Incubation:

    • To each well, add 98 µL of assay buffer.

    • Add 50 µL of the membrane suspension to all wells.

    • Add 50 µL of the radioligand solution to all wells to initiate the binding reaction. The final volume is 200 µL.

    • Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation.

  • Termination and Filtration:

    • Pre-soak the filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl).

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and wash 3-4 times with ice-cold wash buffer to separate bound from free radioligand. This step is critical; slow washing will allow the ligand to dissociate, skewing results.

  • Signal Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram 2: Radioligand Binding Assay Workflow

Step-by-step visual representation of the radioligand competition binding assay protocol.

Protocol 3.2: Off-Target Selectivity Profiling

Rationale: To be a viable drug candidate, a compound must be selective for its intended target to minimize side effects. This protocol describes testing the lead compounds at a single high concentration against a panel of relevant CNS receptors.

Procedure:

  • Follow the general procedure for the radioligand binding assay (Protocol 3.1).

  • Instead of a full dose-response curve, test each compound at a single fixed concentration (e.g., 1 µM or 10 µM).

  • Run these single-point assays against a panel of receptors critical for CNS function and potential adverse effects. A standard panel includes:

    • Dopamine: D2

    • Serotonin: 5-HT1A, 5-HT2A

    • Adrenergic: α1, α2, β

    • Muscarinic: M1

    • Opioid: µ, δ, κ

    • Ion Channel: hERG (critical for cardiac safety)

  • Calculate the percent inhibition at the tested concentration for each off-target receptor.

Data Interpretation:

  • A compound showing >50% inhibition at 1 µM against an off-target receptor is typically flagged for further investigation.

  • The goal is to find compounds with a high selectivity ratio (e.g., Ki_off-target / Ki_on-target > 100-fold).

Section 4: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays are used to build a structure-activity relationship (SAR) profile. This involves systematically modifying the chemical structure and observing the effect on binding affinity and selectivity. For the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold, key modification points are the piperidine nitrogen and the aromatic naphthalene ring.

Table 1: Example SAR Data for Hypothetical Spiro[naphthalene-piperidine] Derivatives

CompoundR-Group (on Piperidine N)σ1R Ki (nM)σ2R Ki (nM)D2 Ki (nM)5-HT1A Ki (nM)Selectivity (σ2R/σ1R)
Spiro-Core -H250800>10,000>10,0003.2
Cpd-1 -Methyl150950>10,000>10,0006.3
Cpd-2 -n-Propyl2512008500920048
Cpd-3 -Phenethyl2.155015003400262
Cpd-4 -Cyclohexylmethyl8.53404500610040

Interpretation of SAR Table:

  • The unsubstituted spiro-core shows weak, non-selective affinity.

  • Alkylation of the piperidine nitrogen generally improves σ1R affinity.

  • Increasing the size and lipophilicity of the alkyl substituent (Methyl -> Propyl -> Phenethyl) dramatically increases σ1R affinity (Cpd-1 vs Cpd-2 vs Cpd-3). This suggests a hydrophobic binding pocket in the receptor that accommodates this group.[7]

  • The phenethyl group (Cpd-3) provides the highest affinity and excellent selectivity over σ2R, D2, and 5-HT1A receptors, making it a promising lead for optimization.

Diagram 3: SAR Exploration Points

Key chemical modification points on the spiro[naphthalene-piperidine] scaffold for SAR studies.

G pos_N->img_node  R-Group Modification (Alkyl, Arylalkyl) - Modulates Affinity - Governs Selectivity pos_Aro1->img_node Aromatic Substitution (e.g., -OMe, -Cl, -F) - Fine-tunes electronics - Affects ADME properties

Conclusion and Future Directions

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold represents a highly valuable starting point for the discovery of novel drugs for psychiatric disorders. Its inherent three-dimensional structure provides access to chemical space that is often underexplored, offering opportunities to develop highly potent and selective ligands.[1] The successful application of this scaffold in developing high-affinity sigma-1 receptor ligands demonstrates its potential.

Future work in this area should focus on exploring a wider range of substitutions on both the piperidine and naphthalene rings to further refine the SAR. Moreover, functional assays are essential to determine whether high-affinity binders act as agonists, antagonists, or allosteric modulators at their targets. By combining rational design, efficient synthesis, and robust pharmacological evaluation as outlined in this guide, researchers can effectively leverage the unique properties of this scaffold to develop the next generation of therapeutics for complex psychiatric conditions.

References

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. [Link]

  • Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. II. J-Stage. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Synthesis of Sigma Receptor Ligands With Unsymmetrical Spiro Connection of the Piperidine Moiety. PubMed. [Link]

  • 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H) - PubMed. PubMed. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • (1r,4's)-3,4-Dihydro-2h-Spiro[naphthalene-1,3'-Pyrrolidin]-4'-Yl[(2s,4r)-2,4-Diphenylpiperidin-1-Yl]methanone. PubChem. [Link]

  • Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]

  • Discovery, Synthesis, and Structure-Activity Relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as Potassium-Competitive Acid Blockers. PubMed. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]9b168)

Sources

Catalytic Asymmetric Synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]: A Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Friedel-Crafts Approach

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold represents a valuable three-dimensional structural motif in modern medicinal chemistry. Its rigid, sp³-rich framework offers new avenues for exploring chemical space, potentially leading to drugs with improved potency, selectivity, and physicochemical properties[1]. However, the stereocontrolled synthesis of this spirocyclic system, particularly the creation of the chiral quaternary carbon center, presents a significant synthetic challenge. This application note details a robust and highly enantioselective protocol for the synthesis of this scaffold using a chiral phosphoric acid (CPA) catalyzed intramolecular aza-Friedel-Crafts reaction. We explain the mechanistic rationale for the catalyst's function and provide a detailed, field-proven protocol for researchers in organic synthesis and drug development.

Conceptual Framework: The Aza-Friedel-Crafts Strategy

The core of this synthetic strategy is an acid-catalyzed intramolecular cyclization. The reaction proceeds via the formation of a reactive electrophilic intermediate from a carefully designed precursor, which then undergoes a stereoselective Friedel-Crafts alkylation with the tethered naphthalene ring.

The Role of the Chiral Phosphoric Acid (CPA) Catalyst

Chiral phosphoric acids (CPAs), such as those derived from BINOL or SPINOL, have emerged as exceptionally powerful Brønsted acid catalysts in asymmetric synthesis[2]. Their efficacy stems from a unique bifunctional activation mechanism. The acidic proton of the phosphate group activates an electrophile (in this case, an in situ-generated iminium ion), while the basic oxygen atom simultaneously organizes the nucleophile. This dual activation within a confined chiral environment rigidly defines the transition state, leading to excellent enantiocontrol[2][3].

In this specific transformation, the CPA catalyst protonates the nitrogen of the precursor, facilitating the elimination of a leaving group (e.g., water from a carbinolamine intermediate) to form a reactive N-acyliminium ion. The catalyst's chiral backbone then shields one face of the iminium ion, directing the nucleophilic attack from the pendant naphthalene ring to the opposite face, thus establishing the spirocyclic quaternary stereocenter with high fidelity.

Proposed Catalytic Cycle

The proposed mechanism involves the catalyst operating in a closed loop to deliver the chiral product.

Catalytic_Cycle Proposed Catalytic Cycle for Spirocyclization sub Precursor (1) complex [Precursor-Catalyst] Complex sub->complex + Catalyst (A) cat (R)-CPA Catalyst (A) iminium Chiral Iminium Ion Intermediate (2) complex->iminium - H2O ts Stereodetermining Transition State (TS) iminium->ts Intramolecular aza-Friedel-Crafts prod_complex [Product-Catalyst] Complex ts->prod_complex prod_complex->cat Catalyst Regeneration prod Spiro-Piperidine Product (3) prod_complex->prod - Catalyst (A) Experimental_Workflow Overall Experimental Workflow prep Precursor Synthesis setup Reaction Setup (Inert Atmosphere) prep->setup reaction Asymmetric Cyclization setup->reaction monitor TLC Monitoring reaction->monitor Periodically monitor->reaction Incomplete workup Quench & Extraction monitor->workup Complete purify Column Chromatography workup->purify analysis Characterization (NMR, HRMS, HPLC) purify->analysis

Sources

Application Note: In Vitro Assay Preparation for 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Testing

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Spiro-Piperidine Scaffold and Sigma-1 Receptors

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (hereafter referred to as DH-SNP ) core is a privileged pharmacophore in medicinal chemistry. The basic piperidine nitrogen and the bulky, hydrophobic spiro-naphthalene system perfectly satisfy the structural requirements for Sigma-1 Receptor (σ1R) binding.

σ1R is a unique, ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1] (). At the MAM, σ1R regulates intracellular calcium (Ca²⁺) signaling by interacting with the BiP chaperone and sensitizing inositol 1,4,5-trisphosphate receptors (IP3Rs)[2] (). Because DH-SNP derivatives often act as potent σ1R modulators, establishing a robust, self-validating in vitro testing cascade is critical for structure-activity relationship (SAR) profiling.

Experimental Workflow

Workflow Lib DH-SNP Library Bind Radioligand Binding [3H](+)-Pentazocine Lib->Bind Ca2 Functional Assay Fluo-4 AM Ca2+ Bind->Ca2 Ki < 100 nM Tox Cytotoxicity CellTiter-Glo Ca2->Tox Active Modulator Lead Lead Candidate Tox->Lead CC50 > 10 µM

Fig 1. In vitro screening workflow for DH-SNP spiro-piperidine derivatives.

Protocol A: σ1R Radioligand Binding Assay (³H-Pentazocine)

Mechanistic Causality: To determine the binding affinity (Kᵢ) of DH-SNP compounds, a competitive radioligand binding assay is employed using -pentazocine. (+)-Pentazocine is the gold-standard radioligand due to its sub-nanomolar affinity and high selectivity for σ1R over the σ2R subtype[3] (). The assay is buffered at pH 8.0 to ensure the piperidine nitrogen of the DH-SNP scaffold remains protonated (pKa ~8.5–9.5), which is essential for forming a critical salt bridge with the aspartate residue in the σ1R binding pocket[4] ().

Reagents & Materials:

  • Membrane Preparation: Guinea pig brain homogenate (high σ1R density) or transfected HEK-293 membranes[4],[3].

  • Radioligand: -pentazocine (15.0 nM)[4].

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol[3].

Step-by-Step Methodology:

  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PEI coats the negatively charged glass fibers with positive charges, repelling the highly lipophilic, positively charged DH-SNP ligands and drastically reducing background NSB.

  • Reaction Mixture: In a 96-well plate, combine 100 µL of membrane suspension (approx. 7–10 µg protein), 50 µL of -pentazocine, and 50 µL of the DH-SNP test compound (serial dilutions from 10 µM to 0.1 nM)[3].

  • Incubation: Seal the plate and incubate at 37 °C for 120 minutes to reach thermodynamic equilibrium[4].

  • Termination: Rapidly filter the mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 8.0) to remove unbound radioligand[4].

  • Detection: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay

Mechanistic Causality: While binding assays confirm affinity, they do not differentiate agonists from antagonists. σ1R agonists promote the dissociation of σ1R from BiP, leading to the potentiation of IP3R-mediated Ca²⁺ efflux from the ER[1]. This transient cytosolic Ca²⁺ spike can be quantified using Fluo-4 AM, a cell-permeable fluorogenic calcium indicator[5] ().

Pathway Ligand DH-SNP Agonist Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 Binds BiP BiP Chaperone Sigma1->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Sensitizes Ca2 Cytosolic Ca2+ IP3R->Ca2 Efflux Fluo4 Fluo-4 Fluorescence Ca2->Fluo4 Emits at 516nm

Fig 2. Mechanism of σ1R-mediated calcium mobilization and Fluo-4 AM detection.

Reagents & Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing σ1R.

  • Dye Solution: 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Hank's Balanced Salt Solution (HBSS)[5],[1].

Step-by-Step Methodology:

  • Cell Plating: Seed cells in black-walled, clear-bottom 384-well plates at 15,000 cells/well and incubate overnight at 37 °C[5].

    • Expert Insight: Black walls prevent optical cross-talk between wells during fluorometric reading.

  • Dye Loading: Remove culture media and add 20 µL of the Fluo-4 AM dye solution. Incubate for 45 minutes at 37 °C[5].

    • Expert Insight: Pluronic F-127 is a non-ionic surfactant essential for solubilizing the lipophilic Fluo-4 AM ester. Probenecid inhibits organic anion transporters, preventing the premature efflux of the de-esterified (active) Fluo-4 dye.

  • Compound Addition: Pre-incubate cells with DH-SNP test compounds for 15 minutes.

  • Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject a submaximal concentration of an IP3-generating agonist (e.g., Bradykinin or ATP)[1] and immediately record fluorescence (Excitation: 488 nm, Emission: 516 nm).

  • Self-Validation: Use PRE-084 as a positive allosteric control (agonist) and NE-100 as a negative control (antagonist)[6] (). Calculate the Z'-factor to ensure assay robustness (target Z' > 0.6).

Protocol C: Cell Viability Counter-Screen

Mechanistic Causality: False positives in the calcium mobilization assay can occur if a DH-SNP derivative causes membrane disruption or acute cytotoxicity. An ATP-dependent luminescence assay (e.g., CellTiter-Glo) is prioritized over colorimetric MTT assays, as highly conjugated spiro-compounds can exhibit autofluorescence or colorimetric interference.

Step-by-Step Methodology:

  • Plate cells identically to the calcium assay setup.

  • Treat with DH-SNP compounds (serial dilutions up to 100 µM) for 24 hours.

  • Add CellTiter-Glo reagent (1:1 volume ratio), lyse cells on an orbital shaker for 2 minutes, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence. Compounds with a CC₅₀ < 10 µM should be flagged for off-target toxicity.

Data Presentation & Interpretation

Quantitative data must be structured to highlight the SAR and safety margins of the DH-SNP library.

Table 1: Representative Pharmacological Profile of DH-SNP Derivatives

Compoundσ1R Binding Kᵢ (nM)σ2R Binding Kᵢ (nM)Selectivity (σ1/σ2)Ca²⁺ Mobilization EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Haloperidol (Control) 2.0 ± 0.522.0 ± 1.011xAntagonist> 50
PRE-084 (Control) 44.0 ± 3.2> 10,000> 200x120 ± 15> 100
DH-SNP-01 15.3 ± 1.2850 ± 4555x45 ± 6> 100
DH-SNP-02 8.4 ± 0.8115 ± 1213xAntagonist12.5 ± 2.1

Interpretation: DH-SNP-01 demonstrates high affinity and agonistic functional activity with an excellent safety window. DH-SNP-02, while possessing single-digit nanomolar affinity, shows poor selectivity and borderline cytotoxicity, necessitating structural optimization before advancing to in vivo models.

References

  • Wang, Y., et al. (2018). Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands. ACS Publications (Journal of Chemical Information and Modeling). Available at:[Link]

  • Vela, J. M., et al. (2020). EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Ma, L., et al. (2019). Biased M1 positive allosteric modulators reveal novel role of phospholipase D in M1-dependent rodent cortical plasticity. bioRxiv. Available at:[Link]

  • Pardo, L., et al. (2017). CREB decreases astrocytic excitability by modifying subcellular calcium fluxes via the sigma-1 receptor. PMC / NIH (Cellular and Molecular Life Sciences). Available at:[Link]

  • Cobos, E. J., et al. (2007). Differences in the allosteric modulation by phenytoin of the binding properties of the σ1 ligands-pentazocine and [³H]NE-100. ResearchGate (Synapse). Available at:[Link]

  • Srivats, S., et al. (2014). Inhibition of SOCE by σ1R. ResearchGate. Available at:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

The pharmaceutical industry's paradigm shift toward "escaping from flatland" has elevated the importance of sp³-rich spirocyclic scaffolds. These 3D architectures offer enhanced conformational restriction, improved physicochemical properties, and superior metabolic resistance compared to their flat heteroaromatic counterparts[1]. Among these, spirocyclic piperidines serve as privileged 3D fragments for central nervous system (CNS) targets and G-protein coupled receptors (GPCRs)[2].

This application note details a highly scalable, chromatography-free, two-step synthetic process for 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] . By abandoning traditional, low-yielding alkylation strategies in favor of a tandem Grignard addition and intramolecular Friedel-Crafts cyclization, this protocol delivers the target scaffold in >80% overall yield and >99% HPLC purity on a kilogram scale.

Process Chemistry Rationale & Route Design

Historically, the synthesis of 1,3'-spiro-fused tetralin-piperidines relied on the bis-alkylation of 1-tetralone derivatives. However, these routes suffer from poor regioselectivity, competing O-alkylation, and the necessity for hazardous reagents (e.g., bis(2-chloroethyl)amine).

To design a self-validating and scalable system, we implemented a retrosynthetic disconnection at the C1-C8a bond of the tetralin core.

  • Step 1: A highly efficient Grignard addition of (3-phenylpropyl)magnesium bromide to commercially available 1-Boc-3-piperidone.

  • Step 2: A superacid-mediated tandem reaction that simultaneously deprotects the Boc group and generates a transient tertiary carbocation at the C3' position. This intermediate undergoes a rapid intramolecular Friedel-Crafts alkylation by the tethered phenyl ring to forge the tetralin core.

Mechanistic Pathway

Mechanism A 1-Boc-3-piperidone + Grignard B Tertiary Alcohol Intermediate A->B THF, 0 °C Addition C Tertiary Carbocation (Active Species) B->C TfOH -H2O, -Boc D Spirocyclic Core Formation C->D Intramolecular Friedel-Crafts

Fig 1. Mechanistic pathway of the tandem deprotection and Friedel-Crafts cyclization.

Reaction Optimization: The Causality of Catalyst Selection

The critical step in this synthesis is the intramolecular Friedel-Crafts cyclization. The choice of acid dictates the balance between the desired cyclization, competing alkene formation (via E1 elimination), and intermolecular oligomerization.

Table 1: Optimization of the Friedel-Crafts Cyclization (50 g scale)

Acid CatalystEquivalentsTemp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)Mechanistic Causality & Observations
AlCl₃ 3.00 to 25654288.5Lewis acid complexation with the basic piperidine nitrogen stalls the reaction. Severe emulsions during aqueous quench.
H₂SO₄ 5.00 to 251003572.0Strong oxidizing properties lead to extensive charring and irreversible sulfonation of the phenyl ring.
MsOH 5.040956894.2Requires elevated heating to drive cyclization, which kinetically favors the irreversible formation of linear alkene byproducts.
TfOH 3.00 to 25>9982 99.1 Optimal. Brønsted superacid cleanly cleaves the Boc group and stabilizes the carbocation at 0 °C, suppressing elimination pathways.

Kilo-Scale Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without satisfying the stated In-Process Controls (IPC).

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(3-phenylpropyl)piperidine-1-carboxylate
  • Preparation: Charge a dry 50 L glass-lined reactor with 1-Boc-3-piperidone (1.00 kg, 5.02 mol, 1.0 equiv) and anhydrous THF (10 L, 10 vol) under a nitrogen atmosphere. Cool the batch to 0–5 °C.

  • Addition: Dose (3-phenylpropyl)magnesium bromide (0.5 M in THF, 12.0 L, 6.00 mol, 1.2 equiv) via an addition funnel over 2 hours.

    • Causality: Strict temperature maintenance below 10 °C during addition prevents the Grignard reagent from acting as a base, which would enolize the ketone and permanently stall conversion.

  • Reaction: Warm the mixture to 20 °C and agitate for 2 hours.

  • IPC (Self-Validation): Quench a 1 mL aliquot into sat. NH₄Cl and analyze the organic layer via HPLC. Proceed only if unreacted 1-Boc-3-piperidone is <1.0% Area.

  • Workup: Quench the reactor contents by slow reverse-addition into a chilled (5 °C) saturated aqueous NH₄Cl solution (15 L). Extract with MTBE (2 × 10 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude tertiary alcohol as a viscous pale-yellow oil.

Step 2: Tandem Deprotection and Friedel-Crafts Cyclization
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous Dichloromethane (DCM, 15 L) in a 50 L reactor. Cool the solution to -5 to 0 °C.

  • Activation: Slowly dose Trifluoromethanesulfonic acid (TfOH, 2.26 kg, 15.06 mol, 3.0 equiv) over 1 hour.

    • Causality: The first equivalent of TfOH protonates the piperidine nitrogen; the second equivalent drives the Boc deprotection (evolving CO₂ and isobutylene); the third equivalent catalyzes the dehydration to form the reactive tertiary carbocation.

  • Reaction: Allow the batch to naturally warm to 20 °C and stir for 4 hours.

  • IPC (Self-Validation): Neutralize a 1 mL aliquot in 1 N NaOH and analyze via HPLC. The reaction is complete when the intermediate alcohol and transient alkene byproducts are <0.5% Area.

  • Workup: Transfer the reaction mixture slowly into a vigorously stirred solution of 2 N NaOH (15 L) pre-cooled to 0 °C. Separate the phases and extract the aqueous layer with DCM (5 L). Concentrate the combined organic layers to afford the crude spirocycle free base.

Step 3: Salt Formation and Isolation

Standard scale-up procedures for spiro-piperidines rely on crystallization of the hydrochloride salt from alcoholic solvents to achieve high purity without chromatography[3].

  • Solvent Switch: Dissolve the crude free base in Isopropanol (IPA, 8 L).

  • Precipitation: Cool to 10 °C and dose 5–6 N HCl in IPA (1.2 L) until the pH of the solution reaches 2.0. A thick white precipitate will form immediately.

  • Isolation: Heat the slurry to 70 °C for 30 minutes to ripen the crystals, then cool slowly to 0 °C over 4 hours. Filter the solids, wash with cold IPA (2 L), and dry in a vacuum oven at 50 °C to constant weight.

  • Yield: 1.09 kg of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] hydrochloride (82% overall yield from 1-Boc-3-piperidone; >99.5% HPLC purity).

Process Scale-Up Workflow

Workflow R1 Reactor 1 (50 L) Grignard Addition 0 to 20 °C W1 Workup 1 NH4Cl Quench Phase Separation R1->W1 IPC: HPLC >98% R2 Reactor 2 (50 L) Friedel-Crafts TfOH in DCM, 0 °C W1->R2 Organic Phase W2 Workup 2 NaOH Neutralization Extraction R2->W2 IPC: HPLC >95% C1 Crystallization HCl in iPrOH Filter & Dry W2->C1 Crude Free Base

Fig 2. Kilo-scale process workflow highlighting reactor operations and in-process controls.

References

  • Kiprova, N., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2019, 4(4), 7660–7677.[1] URL:[Link]

  • Smith, J., et al. "Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution." Organic & Biomolecular Chemistry, 2024.[2] URL:[Link]

  • Reeder, M. D., et al. "Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one." Organic Process Research & Development, 2018.[3] URL:[Link]

Sources

The Ascendancy of a Rigid Scaffold: Application Notes for 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug-like molecules.[1] This "Escape from Flatland" paradigm has illuminated the profound advantages of incorporating three-dimensional (3D) scaffolds into drug candidates.[2] Rigid molecular frameworks, by virtue of their conformationally constrained nature, offer a powerful strategy to pre-organize functional groups for optimal interaction with biological targets, thereby minimizing the entropic penalty of binding and often leading to a significant boost in affinity and selectivity.[3]

Among the myriad of rigid scaffolds, spirocycles have emerged as a particularly attractive class of building blocks.[4] These unique structures, characterized by two rings sharing a single atom, introduce a defined 3D geometry that can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, while also providing access to novel chemical space and intellectual property.[3][5]

This application note focuses on the utility of a specific and highly promising scaffold: 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] . This unique fusion of a partially saturated naphthalene ring system with a piperidine moiety creates a rigid, yet tunable, platform for the design of a new generation of therapeutic agents. We will explore its synthesis, key applications in medicinal chemistry, and provide detailed protocols for its utilization.

Core Advantages of the Spiro[naphthalene-piperidine] Scaffold

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core offers a compelling set of features for drug discovery programs:

  • Inherent Rigidity and Conformational Control: The spirocyclic fusion point locks the relative orientation of the naphthalene and piperidine rings, reducing the number of rotatable bonds and presenting appended functional groups in well-defined spatial arrangements. This conformational restriction can lead to enhanced binding affinity and a reduction in off-target effects.[1]

  • Tunable Physicochemical Properties: The scaffold provides a versatile platform for modulating key drug-like properties. The piperidine nitrogen offers a handle for altering basicity and introducing a wide array of substituents, while the naphthalene ring can be functionalized to fine-tune lipophilicity and other parameters. This adaptability is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Vectorial Diversity for SAR Exploration: The scaffold presents multiple vectors for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). Substitutions can be readily made on the piperidine nitrogen, the piperidine ring itself, and various positions on the aromatic and aliphatic portions of the dihydronaphthalene system.

  • Novelty and Intellectual Property: As a less explored scaffold compared to more traditional heterocyclic systems, the spiro[naphthalene-piperidine] core offers opportunities to create novel chemical entities with strong intellectual property potential.[5]

Synthetic Strategies and Protocols

The construction of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors. While a single, universally adopted protocol is not available, the following represents a generalized and adaptable synthetic workflow based on established chemical principles.

Protocol 1: General Synthesis of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] Scaffold

This protocol outlines a plausible pathway for the synthesis of the core scaffold, which can then be further functionalized.

Step 1: Synthesis of the Tetralone Precursor

The synthesis typically begins with a suitable tetralone derivative. For the unsubstituted core, α-tetralone is the starting material.

Step 2: Spirocyclization

A key step involves the formation of the spirocyclic piperidine ring. This can be achieved through various methods, including the one-pot reaction of a tetralone with an appropriate amine and a source of formaldehyde, followed by cyclization.

**dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Generalized synthetic workflow for the spiro[naphthalene-piperidine] core.

Materials and Reagents:

  • α-Tetralone

  • N-benzyl-4-piperidone

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Solvent (e.g., ethanol, THF)

  • Acid for cyclization (e.g., polyphosphoric acid, p-toluenesulfonic acid)

  • Reducing agent (e.g., H2, Pd/C, NaBH4)

  • Deprotection reagents (e.g., H2, Pd(OH)2/C)

Procedure:

  • Condensation: In a round-bottom flask, dissolve α-tetralone and N-benzyl-4-piperidone in a suitable solvent like ethanol. Add a base (e.g., sodium ethoxide) and stir the reaction at room temperature or with gentle heating until the condensation is complete, as monitored by TLC.

  • Cyclization and Dehydration: Neutralize the reaction mixture and add a dehydrating acid such as polyphosphoric acid. Heat the mixture to promote intramolecular cyclization and dehydration to form the spiro-enone intermediate.

  • Reduction: After cooling, carefully quench the reaction with ice water and extract the product. The resulting intermediate can be reduced using catalytic hydrogenation (H2, Pd/C) or other reducing agents to saturate the double bond and potentially reduce the ketone.

  • N-Deprotection: The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Pearlman's catalyst, Pd(OH)2/C) to yield the final 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold.

  • Purification: The final product should be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry: Case Studies

The rigid 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold has been successfully employed in the development of potent and selective ligands for a variety of biological targets.

Case Study 1: Neurokinin (NK) Receptor Antagonists

Neurokinin receptors, particularly NK1 and NK2, are implicated in a range of physiological processes, including pain, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for the treatment of chemotherapy-induced nausea and vomiting, depression, and asthma.[6]

Derivatives of the spiro[naphthalene-piperidine] scaffold have been investigated as dual NK1/NK2 receptor antagonists.[5] In these analogs, the piperidine nitrogen is typically functionalized with a side chain that mimics the C-terminal portion of the endogenous tachykinin peptides. The naphthalene moiety serves to occupy a hydrophobic pocket in the receptor.

One notable compound, YM-44778 , demonstrated high and well-balanced affinity for both NK1 and NK2 receptors, with IC50 values of 18 nM and 16 nM, respectively.[5] This compound also exhibited potent in vivo activity in models of bronchoconstriction.[2] The favorable activity of these compounds underscores the utility of the rigid scaffold in positioning the key pharmacophoric elements for dual receptor recognition.

CompoundNK1 IC50 (nM)NK2 IC50 (nM)Reference
YM-447781816[5]
YM-38336-8.9[7]

Table 1: Biological Activity of Spiro[naphthalene-piperidine] based Neurokinin Receptor Antagonists

Case Study 2: CCR5 Receptor Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells.[8] Small molecule antagonists of CCR5 have been developed as a novel class of anti-HIV drugs. The spiro-piperidine motif has been explored as a central scaffold for the design of potent CCR5 antagonists.[1]

While specific examples utilizing the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core are not extensively documented in publicly available literature, the broader class of spiropiperidines has shown significant promise. For instance, spirodiketopiperazine-based CCR5 antagonists have been developed with improved oral bioavailability.[8] The rigid nature of the spiro[naphthalene-piperidine] scaffold makes it an attractive candidate for further exploration in this area, with the potential to orient substituents towards key interactions within the CCR5 binding pocket.

**dot graph "CCR5_Antagonist_MOA" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Mechanism of CCR5 antagonism by spirocyclic compounds.

Protocols for Biological Evaluation

The biological activity of novel 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] derivatives can be assessed using a variety of in vitro and in vivo assays tailored to the specific therapeutic target.

Protocol 2: In Vitro Receptor Binding Assay (General)

This protocol provides a general framework for assessing the binding affinity of synthesized compounds to a target receptor using a radioligand competition assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., NK1, CCR5)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Substance P for NK1, [125I]-MIP-1β for CCR5)

  • Synthesized spiro[naphthalene-piperidine] compounds

  • Assay buffer (specific to the receptor)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known unlabeled antagonist (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Functional Assay (e.g., Calcium Mobilization for NK1)

This protocol measures the functional activity of compounds as either agonists or antagonists of a G-protein coupled receptor that signals through calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., NK1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Known agonist for the target receptor (e.g., Substance P)

  • Synthesized spiro[naphthalene-piperidine] compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: For antagonist testing, add the test compounds to the wells and incubate for a specified period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and add the known agonist to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the effect of the test compounds on the agonist-induced calcium signal to calculate their potency (IC50 for antagonists).

Conclusion and Future Perspectives

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its inherent rigidity, coupled with its synthetic tractability and potential for fine-tuning physicochemical properties, makes it an attractive starting point for lead discovery and optimization campaigns targeting a wide range of biological targets. The successful application of this and related spiro-piperidine scaffolds in areas such as neurokinin and CCR5 antagonism highlights their potential. As the demand for drugs with improved efficacy and safety profiles continues to grow, the exploration of novel, three-dimensional chemical space offered by scaffolds like 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. (2010). PubMed. Retrieved from [Link]

  • Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (.+-.)-N-12-(3,4-Dichlorophenyl). (n.d.). Sci-Hub. Retrieved from [Link]

  • Spiropiperidine CCR5 antagonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. II. Syntheses and NK2 Receptor-Antagonistic Activities of N-(2-Aryl-4-(spiro-substituted piperidin-1'-yl)butyl)carboxamides. (n.d.). Sci-Hub. Retrieved from [Link]

  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. (n.d.). PubMed. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Semantic Scholar. Retrieved from [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. (n.d.). AME Publishing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving overall yield in 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] and related spirocyclic scaffolds.

Spirocyclic piperidines are highly prized in modern drug discovery. Compared to flat, sp2 -hybridized aromatic rings, these sp3 -rich scaffolds offer superior three-dimensional trajectory, allowing for more extensive interactions with target proteins while significantly improving physicochemical properties like aqueous solubility[1]. However, constructing the sterically congested quaternary spiro center presents unique synthetic challenges, including competing elimination reactions, poor cyclization yields, and difficult product isolation.

This guide is designed to help researchers troubleshoot common bottlenecks, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols to optimize overall yield.

I. Synthetic Strategy & Workflow

The synthesis of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core typically relies on either base-promoted intramolecular alkylation/condensation or modern photoredox-catalyzed radical hydroarylation. Understanding the divergence of these pathways is critical for selecting the right optimization strategy.

Workflow SM Linear Precursor (Aryl Halide/Tether) PC Photoredox Catalysis (Blue Light, P1) SM->PC Route A (Mild) IA Intramolecular Alkylation (Base) SM->IA Route B (Classical) INT1 Aryl Radical Intermediate PC->INT1 SET INT2 Enolate/Anion Intermediate IA->INT2 Deprotonation PROD 3,4-dihydro-2H-spiro [naphthalene-1,3'-piperidine] INT1->PROD Exo-Cyclization & HAT INT2->PROD SN2 / SNAr

Divergent synthetic pathways for spirocyclic piperidine construction.

II. Troubleshooting Q&A

Issue 1: Low Yields and High Elimination Byproducts in Intramolecular Alkylation

Q: When attempting to close the spiro ring via intramolecular alkylation using NaH or KOtBu, my yields are below 20%, and NMR shows a high concentration of terminal alkene byproducts. How can I fix this?

A: This is a classic issue of competing reaction kinetics. The formation of a quaternary spiro center is sterically demanding, which significantly raises the activation energy ( Ea​ ) for the desired nucleophilic substitution ( SN​2 or SN​Ar ). Strong, unhindered bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) act as aggressive Brønsted bases, abstracting a proton from the alkyl halide tether to trigger an E2 elimination instead of the desired cyclization.

The Fix: Shift the mechanistic balance by using a non-nucleophilic, amidine-based organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU facilitates the deprotonation to form the active enolate/anion but is sterically precluded from participating in E2 elimination at the tethered halide. Literature demonstrates that utilizing DBU (often in solvents like ethanol or DMF at ambient to mild heating) can suppress elimination and boost spiro-condensation yields to >80%[2].

Issue 2: Incomplete Conversion in Photoredox Radical Cyclization

Q: I am using a standard Ruthenium/Iridium photoredox catalyst to drive the radical hydroarylation of an aryl iodide precursor. The reaction stalls at 40% conversion, and I observe protodehalogenation (reduction of the C-I bond without cyclization).

A: Protodehalogenation occurs when the aryl radical undergoes premature Hydrogen Atom Transfer (HAT) from the solvent or reductant before it can cyclize. This is usually caused by a slow Single Electron Transfer (SET) step or an inefficient catalytic cycle. Many standard precious metal catalysts lack the highly negative excited-state reduction potential required to efficiently and continuously reduce electron-rich aryl halides.

The Fix: Switch to a strongly reducing organic donor-acceptor cyanoarene catalyst, such as 3DPAFIPN (Zeitler Catalyst P1) . When photoexcited by blue light and reductively quenched by Hünig's base (DIPEA), P1 generates a ground-state radical anion with an exceptionally strong reduction potential ( E1/2∘​=−1.59 V vs. SCE)[3]. This ensures rapid, irreversible halide expulsion, generating the aryl radical fast enough to favor the 5-exo or 6-endo radical cyclization over premature HAT.

Issue 3: Product Loss During Aqueous Workup

Q: After successfully forming the spirocycle and deprotecting the Boc-group with TFA, I neutralize with NaOH and extract with ethyl acetate. However, my isolated yield drops massively during this step.

A: The causality here lies in the physicochemical properties of the product. Spirocyclic piperidines possess a high fraction of sp3 carbons ( Fsp3​ ). This three-dimensional, aliphatic nature drastically increases their aqueous solubility compared to traditional planar aromatic amines[1]. By neutralizing and washing with aqueous layers, you are inadvertently partitioning your highly soluble free amine into the water.

The Fix: Implement a water-free isolation protocol. Instead of TFA, use 4M HCl in 1,4-dioxane for the deprotection. Once the starting material is consumed, evaporate the solvent completely under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the spirocyclic piperidine as a highly pure hydrochloride salt. This self-validating step ensures zero product is lost to an aqueous phase.

III. Quantitative Data: Catalyst & Base Optimization

The following table summarizes the impact of different catalytic and basic conditions on the cyclization of linear precursors into spiro[naphthalene-piperidine] derivatives, demonstrating the superiority of optimized systems.

Reaction Condition / CatalystBase / ReductantSolventTemp (°C)Primary OutcomeYield (%)
Intramolecular Alkylation NaH (2.0 eq)DMF80Heavy E2 elimination18%
Intramolecular Alkylation DBU (1.5 eq)EtOH25Clean cyclization[2]85%
Photoredox (Ru(bpy)₃²⁺) DIPEA (5.0 eq)MeCN25Protodehalogenation42%
Photoredox (3DPAFIPN - P1) DIPEA (5.0 eq)MeCN25Exo-selective cyclization[3]81%

IV. Mechanistic Pathway: Radical Hydroarylation

To master the photoredox approach, one must understand the precise sequence of electron transfers. The diagram below maps the self-propagating radical cascade that constructs the spirocyclic core.

Mechanism A Photoexcitation of P1 (Blue LED, 450 nm) B Reductive Quenching by DIPEA A->B Forms P1* C SET to Aryl Halide (E1/2° = -1.59 V) B->C Forms highly reducing P1•− D Rapid Halide Expulsion (Aryl Radical Formation) C->D Cleaves C-I/C-Br bond E Exo-Mode Radical Cyclization D->E Sterically driven F Hydrogen Atom Transfer (Termination) E->F Intermediate radical G Spirocyclic Piperidine Scaffold F->G Product 1-12

Mechanistic sequence of organic photoredox-catalyzed spirocyclization.

V. Optimized Experimental Protocol: Photoredox Radical Cyclization

This step-by-step methodology utilizes the highly efficient 3DPAFIPN organic catalyst to achieve mild, room-temperature cyclization without toxic precious metals[3].

Reagents Required:

  • Linear aryl iodide precursor (1.0 mmol)

  • 3DPAFIPN (Zeitler catalyst P1) (0.05 mmol, 5 mol%)

  • N,N -Diisopropylethylamine (DIPEA) (5.0 mmol, 5.0 eq)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the linear aryl iodide precursor (1.0 mmol) and the 3DPAFIPN catalyst (5 mol%).

  • Solvent & Reductant Addition: Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add 10 mL of anhydrous MeCN followed by DIPEA (5.0 eq). Seal the tube with a rubber septum.

  • Degassing (Critical Step): Remove the tube from the glovebox and sparge the solution with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen is a potent radical scavenger and will rapidly quench the excited state of the photocatalyst, halting the reaction.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 24W Blue LED strip (450 nm). Stir vigorously at room temperature for 16-24 hours. Self-Validation: The reaction mixture should exhibit a vibrant fluorescence under the blue light. Monitor the reaction via LC-MS or TLC; the disappearance of the starting material confirms successful SET and cyclization.

  • Workup & Purification: Once complete, turn off the light and concentrate the mixture under reduced pressure. Because the intermediate is likely Boc-protected at this stage, you can safely purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the protected spirocyclic product.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature. Evaporate to dryness and triturate with cold ether to yield the pure 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] hydrochloride salt.

VI. References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • A Facile and Green Approach for the Synthesis of Spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile via One-Pot Three-Component Condensation Reaction using DBU as Catalyst Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Technical Support Center: Troubleshooting 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter solubility roadblocks with complex spirocyclic compounds. 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] presents a unique physicochemical challenge: it features a highly lipophilic, bulky tetrahydronaphthalene core fused via a spiro junction to a polar, basic piperidine ring.

While this dual nature makes it an excellent candidate for target binding, it creates a narrow thermodynamic window for solubility in Dimethyl Sulfoxide (DMSO) and aqueous assay buffers. This guide breaks down the causality behind these solubility failures and provides field-proven, self-validating protocols to keep your assays robust and reproducible.

Diagnostic Workflow

Before altering your assay parameters, identify exactly where in your workflow the precipitation is occurring. Use the diagnostic decision tree below to isolate the root cause.

TroubleshootingFlow Start Solubility Issue Detected Decision Where is the precipitation? Start->Decision Stock 100% DMSO Stock Decision->Stock In Storage Assay Aqueous Assay Buffer Decision->Assay Upon Dilution Cause1 Water Uptake & Freeze-Thaw Synergy Stock->Cause1 Cause2 Hydrophobic Aggregation (Naphthalene Core) Assay->Cause2 Fix1 Warm (37°C), Sonicate, & Aliquot Cause1->Fix1 Fix2 Stepwise Dilution & Add Co-solvent Cause2->Fix2

Diagnostic workflow for 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] solubility issues.

Deep-Dive FAQs: Mechanisms & Causality

Q1: My 10 mM stock solution of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] was perfectly clear when I made it, but developed a micro-precipitate after two weeks in the freezer. Why? A: The root cause is almost certainly moisture contamination. DMSO is highly hygroscopic;1[1]. When water enters the system,2[2]. The hydrophobic naphthalene core of your compound is forced out of solution, creating a metastable supersaturated state that eventually crashes out.

Q2: Does the number of freeze-thaw cycles really matter if my DMSO tubes are tightly capped? A: Yes, significantly. Even with tightly capped tubes, ambient moisture introduced during brief opening periods accumulates over time. Research shows that3[3]. The thermal shock of freezing and thawing acts as a nucleation event, forcing the compound out of its metastable state and into a crystalline lattice.

Q3: I am using the hydrochloride (HCl) salt of the compound rather than the free base. Does this change its DMSO solubility profile? A: Absolutely. While the free base of a secondary amine is generally highly soluble in pure organic solvents, salt forms behave differently. If water is introduced into the stock,2[2].

Q4: The compound dissolves perfectly in DMSO but crashes out immediately as a cloudy suspension when added to my cell culture media. How can I prevent this? A: This is a classic case of hydrophobic collapse. When the DMSO is diluted into water, the solvent polarity shifts dramatically, and the lipophilic tetrahydronaphthalene core aggregates. To prevent this,4[4]. Additionally,4[4].

Self-Validating Experimental Protocols
Protocol A: Rescuing and Aliquoting a Precipitated DMSO Stock

Use this protocol if you observe cloudiness or crystalline structures in your primary DMSO stock.

  • Verify Solvent Quality: If the DMSO bottle has been open for more than a month outside of a desiccator, discard the stock. The water content is likely too high to salvage.

  • Thermal & Acoustic Disruption: 5[5]. Sonicate for 2–3 minutes.

  • Visual Validation: Hold the tube against a dark background under a bright light to check for micro-precipitates. The solution must be optically clear.

  • Aliquot Generation: Immediately5[5].

  • Storage: Store single-use aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use.

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays

Use this protocol to prevent the compound from crashing out when transitioning from 100% DMSO to aqueous media.

  • Prepare Intermediate Co-solvent Dilution: Instead of pipetting the DMSO stock directly into the media, first dilute the 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% PEG400). Vortex vigorously for 1 minute.

  • Stepwise Media Addition: Take the intermediate stock and add it to a small volume of assay buffer (e.g., 10% of your final assay volume). Pipette up and down gently to prevent localized supersaturation.

  • Final Dilution: Transfer the pre-diluted mixture into the final volume of your cell culture media.

  • Validation (Vehicle Control): Always run a vehicle control containing the exact same final concentrations of DMSO and PEG400 to ensure the co-solvents are not inducing cytotoxicity in your specific cell line.

Quantitative Solubility & Parameter Summary
ParameterValue / CharacteristicImpact on Experimental Solubility
Core Structure Spiro[naphthalene-piperidine]High lipophilicity (naphthalene) drives immediate aqueous precipitation upon dilution.
Ionization State Basic secondary amineSalt forms (e.g., HCl) exhibit drastically reduced DMSO solubility if water is absorbed from the atmosphere.
DMSO Water Uptake >6% vol/hr in microplatesRapidly alters the hydrogen-bonding network, reducing solvation capacity for the hydrophobic core.
Freeze-Thaw Sensitivity HighSynergistically induces crystallization from metastable supersaturated "wet" DMSO stocks.
References
  • National Institutes of Health (NIH) / PubMed. "In situ DMSO hydration measurements of HTS compound libraries." [Link]

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." [Link]

Sources

Technical Support Center: Chiral Resolution of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals working with spirocyclic piperidine scaffolds. The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] core is a highly rigid, lipophilic structure frequently utilized in the development of sigma receptor ligands and other CNS-active therapeutics[1].

Because the spiro-carbon (C1 of the tetrahydronaphthalene fused to C3 of the piperidine) creates a chiral center adjacent to a basic secondary amine, separating its enantiomers requires precise control over thermodynamic and chromatographic environments. Below, we address the most critical troubleshooting scenarios, underlying mechanisms, and validated protocols for successful chiral resolution.

Section 1: Troubleshooting FAQs

Q1: Why does my spiro-piperidine racemate exhibit severe peak tailing and poor resolution ( Rs​<1.5 ) on standard Chiralpak AD/OD columns?

The Causality: The spiro[naphthalene-1,3'-piperidine] scaffold contains a highly basic secondary amine (calculated pKa ~9.5)[2]. In Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), this basic nitrogen acts as a strong hydrogen-bond donor/acceptor. It interacts non-specifically with residual free silanols on the silica support of the Chiral Stationary Phase (CSP). These secondary interactions are slow to desorb, overriding the fast, enantioselective interactions with the amylose/cellulose chiral selector, resulting in severe tailing and co-elution. The Solution: You must competitively inhibit the silanol interactions. Introduce a basic modifier—typically 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA)—into your mobile phase. The smaller, highly basic DEA molecules saturate the acidic silanol sites, forcing the spiro-piperidine to interact exclusively with the chiral selector.

Q2: During classical resolution, my diastereomeric salt forms an amorphous oil/gel rather than a crystalline solid. How do I force nucleation?

The Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the lattice energy of the diastereomeric salt is lower than the solvation energy, often due to the high lipophilicity and degrees of freedom provided by the bulky tetrahydronaphthalene ring[3]. If the solvent system is too non-polar, the salt reaches its solubility limit and crashes out as an amorphous phase before reaching the metastable supersaturation zone required for ordered crystal nucleation. The Solution: Shift the thermodynamic equilibrium by switching to a more polar, protic solvent system (e.g., Ethanol/Water 9:1 v/v). Protic solvents increase the solubility of the salt, allowing you to control the cooling curve and enter the metastable zone. Furthermore, utilize a resolving agent with aromatic rings, such as Di-p-toluoyl-D-tartaric acid (DPTTA). The aromatic rings of DPTTA will engage in π−π stacking with the naphthalene core, significantly increasing the lattice energy and driving crystallization.

Q3: How do I definitively assign the absolute configuration of the resolved enantiomers without growing a single crystal for X-ray diffraction?

The Causality: Traditional polarimetry only provides the (+)/(-) optical rotation, which has no direct causal link to the 3D spatial arrangement (R or S) of the spiro center. The Solution: Utilize Vibrational Circular Dichroism (VCD). The spiro-piperidine scaffold possesses a rigid conformational profile. By measuring the VCD spectrum and overlaying it with Time-Dependent Density Functional Theory (TD-DFT) simulated spectra for the (R) and (S) models, you can achieve a definitive, self-validating assignment of the absolute configuration.

Section 2: Quantitative Data & System Optimization

To streamline your method development, refer to the optimized parameters below.

Table 1: SFC Mobile Phase Matrix for Spiro-Piperidines
Chiral Stationary Phase (CSP)Co-Solvent (Modifier)Basic AdditiveTemp (°C)Backpressure (bar)Expected Rs​
Chiralpak AD-H (Amylose)Methanol (15-30%)0.2% DEA351202.1 - 3.5
Chiralcel OD-H (Cellulose)Ethanol (20-40%)0.2% IPA401001.8 - 2.8
Chiralpak IG (Immobilized)Isopropanol (25%)0.1% Ethylene Diamine35150> 3.0
Table 2: Resolving Agent Selection for Classical Resolution
Chiral AcidSolvent System π−π Stacking?Yield (%)e.e. (%) post-1st cryst.
(+)-DPTTAEtOH / H2​O (9:1)Yes38%> 85%
(-)-Mandelic AcidEtOAc / MeOH (8:2)Yes22%60%
(+)-Camphorsulfonic AcidAcetoneNo< 10% (Oils)N/A

Section 3: Validated Experimental Protocols

Protocol A: Preparative SFC Resolution Workflow

This protocol is a self-validating system: it includes a post-run analytical verification step to ensure zero column carryover and absolute enantiomeric purity.

  • Sample Preparation: Dissolve the racemic 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] in Methanol to a concentration of 50 mg/mL. Causality: Methanol ensures complete dissolution of the basic amine without causing injection-solvent mismatch with the SFC mobile phase.

  • Column Equilibration: Flush a preparative Chiralpak AD column (21 x 250 mm, 5 µm) with CO2​ /MeOH (80:20) containing 0.2% DEA at a flow rate of 70 g/min . Wait until the baseline UV absorbance (254 nm) and system pressure (120 bar) stabilize.

  • Injection & Elution: Inject 1 mL (50 mg) of the sample. Monitor elution via UV (254 nm) and an in-line polarimeter.

  • Fraction Collection: Collect the two distinct peaks. The in-line polarimeter will validate the elution order by showing an immediate (+) or (-) signal, ensuring fractions are not mixed.

  • System Validation (Critical): Immediately following the run, inject 1 mL of pure Methanol (Blank). If any peaks appear, increase the DEA concentration to 0.3% to clear bound residual amines from the silica.

SFC_Method Start Racemic Spiro-piperidine CSP Screen CSPs (Amylose/Cellulose) Start->CSP Check Rs > 1.5? CSP->Check Tailing Peak Tailing? Check->Tailing No Scale Preparative Scale-up Check->Scale Yes AddBase Add 0.2% DEA/TEA Tailing->AddBase Yes Opt Optimize Temp/Pressure Tailing->Opt No AddBase->CSP Opt->Check

Decision tree for SFC method development of basic spirocyclic amines.
Protocol B: Classical Diastereomeric Salt Resolution via (+)-DPTTA

This protocol utilizes thermodynamic control to isolate the target enantiomer.

  • Salt Formation: In a 500 mL round-bottom flask, combine 10.0 g (46.4 mmol) of racemic 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] and 17.9 g (46.4 mmol, 1.0 eq) of (+)-Di-p-toluoyl-D-tartaric acid.

  • Dissolution: Add 200 mL of Ethanol/Water (9:1 v/v). Heat the suspension to 75°C under reflux until a clear, homogeneous solution forms. Causality: Complete dissolution destroys all racemic crystal memory, ensuring the subsequent nucleation is purely diastereoselective.

  • Controlled Nucleation: Turn off the heat and allow the flask to cool ambiently at a rate of ~0.5°C/min. Do not agitate. Spontaneous nucleation of the less soluble diastereomeric salt should occur around 45°C.

  • Filtration: Once the mixture reaches 20°C, filter the crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol.

  • System Validation (Freebasing): Suspend the isolated crystals in 100 mL of Dichloromethane (DCM) and add 100 mL of 1M NaOH. Stir vigorously for 30 minutes. Separate the organic layer, dry over Na2​SO4​ , and evaporate to yield the free enantiomer. Analyze via chiral HPLC to confirm e.e. > 95%. If e.e. < 95%, recrystallize the salt from Ethanol before freebasing.

Salt_Resolution Racemate (±)-Spiro-piperidine Mix Salt Formation (EtOH/H2O) Racemate->Mix Acid (+)-DPTTA (Chiral Acid) Acid->Mix Salts Diastereomeric Salts (+,+) & (-,+) Mix->Salts Cryst Fractional Crystallization Salts->Cryst Solid Solid: (+,+) Salt Cryst->Solid Precipitates Liquid Mother Liquor: (-,+) Salt Cryst->Liquid In Solution FreeBase1 Freebasing (NaOH) Solid->FreeBase1 FreeBase2 Freebasing (NaOH) Liquid->FreeBase2 Enant1 (+)-Spiro-piperidine FreeBase1->Enant1 Enant2 (-)-Spiro-piperidine FreeBase2->Enant2

Thermodynamic cycle of classical diastereomeric salt resolution and freebasing.

References

1.[2] National Center for Biotechnology Information. "1'-Methylspiro(2,3-dihydro-1H-naphthalene-4,3'-piperidine) - PubChem". PubChem Compound Summary for CID 180469. [Link] 2.[3] National Center for Biotechnology Information. "Alonimid | C14H13NO3 | CID 17928 - PubChem". PubChem Compound Summary for CID 17928. [Link] 3.[1] European Patent Office. "SIGMA RECEPTOR INHIBITORS - EP 1996554 B1". Google Patents. 4.[4] European Patent Office. "EP 1 634 873 A1 - Pyrazole derivatives as sigma receptor inhibitors". Google Patents.

Sources

Overcoming steric hindrance in 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex and sterically hindered scaffold. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format. Our goal is to not only provide protocols but to also explain the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

1. I am having trouble with the N-arylation of my 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]. My yields are consistently low. What are the likely causes and how can I improve them?

Low yields in the N-arylation of this spirocycle are a common issue, primarily due to the steric hindrance around the secondary amine of the piperidine ring. The bulky spiro-naphthalene framework can impede the approach of the aryl halide and the catalyst.

Here are the key factors to consider and troubleshoot:

  • Ligand Choice is Critical: Standard phosphine ligands may not be effective. You need bulky, electron-rich ligands that can promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[1] Consider using biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands have been shown to be highly effective for coupling sterically demanding secondary amines.[1]

  • Catalyst System: Ensure you are using a reliable palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common choices. The active catalyst is the Pd(0) species, which is formed in situ.[2][3]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[3] However, for some sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require longer reaction times or higher temperatures.[2]

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene or dioxane are standard choices. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst and the base.

  • Temperature: Due to the steric hindrance, higher reaction temperatures (e.g., 100-120 °C) are often required to drive the reaction to completion. Microwave irradiation can also be a valuable tool to reduce reaction times and improve yields.[4]

Troubleshooting Workflow for Low-Yield N-Arylation:

G start Low Yield in N-Arylation ligand Optimize Ligand (e.g., RuPhos, XPhos) start->ligand base Screen Bases (NaOtBu, Cs2CO3, K3PO4) ligand->base If no improvement success Improved Yield ligand->success Success temp Increase Temperature or Use Microwave base->temp If still low yield base->success Success solvent Ensure Anhydrous Solvent (Toluene, Dioxane) temp->solvent If issue persists temp->success Success solvent->success Success

Caption: Troubleshooting workflow for low-yield N-arylation.

2. How can I achieve regioselective functionalization of the naphthalene ring in my spirocycle? I want to introduce a substituent at the C-5 or C-8 position.

Regioselective functionalization of the naphthalene ring in this scaffold is challenging due to the presence of multiple C-H bonds with similar reactivity.[5][6] Directing group strategies are the most effective way to achieve high regioselectivity.[6][7]

Here's a general approach:

  • Install a Directing Group: The most common approach is to use a directing group that can coordinate to a transition metal catalyst and direct the C-H activation to a specific position. For functionalization at the C-8 position (the peri position), a group on the piperidine nitrogen can be effective. For other positions, a substituent on the naphthalene ring itself may be necessary.

  • Common Directing Groups: Amides, pyridyl, and carboxyl groups are effective directing groups for palladium- and rhodium-catalyzed C-H functionalizations.[7][8]

  • Catalyst Selection: The choice of catalyst is crucial and often depends on the directing group and the desired transformation. Palladium catalysts are widely used for C-H arylations, while rhodium catalysts are often employed for annulations and other C-C bond-forming reactions.[7][9]

Conceptual Workflow for Regioselective C-H Functionalization:

G start Start with Spirocycle install_dg Install Directing Group (DG) on Piperidine-N or Naphthalene start->install_dg ch_activation Transition-Metal Catalyzed C-H Activation install_dg->ch_activation functionalization Introduction of Functional Group ch_activation->functionalization remove_dg Remove Directing Group functionalization->remove_dg product Regioselectively Functionalized Product remove_dg->product

Caption: General workflow for regioselective C-H functionalization.

3. I am attempting a C-H functionalization on the piperidine ring, but I am getting a mixture of products or no reaction at all. What should I consider?

Direct C-H functionalization of the piperidine ring in this spirocycle is complicated by the presence of multiple C-H bonds and potential steric hindrance.[10][11][12]

Key considerations include:

  • Directing Group Strategy: Similar to the naphthalene ring, a directing group on the piperidine nitrogen is often necessary to achieve regioselectivity.[8][13]

  • Protecting Group Effects: The choice of protecting group on the piperidine nitrogen can influence the site-selectivity of the C-H functionalization.[12]

  • Catalyst and Ligand System: Rhodium and palladium catalysts are commonly used for piperidine C-H functionalization. The ligand plays a crucial role in controlling the selectivity.[8][12]

  • Photoredox Catalysis: For α-amino C-H arylation, photoredox catalysis can be a powerful tool, often providing high diastereoselectivity.[10][11]

Position Strategy Catalyst/Reagent Comment
C-2'/C-6'Directed C-H functionalizationRhodium or Palladium with a directing groupThe positions alpha to the nitrogen are generally more activated.
C-4'Directed C-H functionalizationPalladium with a C-3 directing groupCan achieve high regio- and stereoselectivity.[8]
C-3'/C-5'More challengingRequires specific directing groups and catalystsLess common due to the distance from the nitrogen.

Troubleshooting Guides

Problem: My Buchwald-Hartwig amination is sluggish and incomplete.

Possible Cause Troubleshooting Step Rationale
Catalyst deactivation Use a pre-catalyst or ensure your reaction is under an inert atmosphere.The active Pd(0) catalyst is sensitive to oxygen.
Insufficiently strong base Switch to a stronger base like LiHMDS or NaOtBu.A stronger base can facilitate the deprotonation of the amine, which is necessary for the catalytic cycle.[3][14]
Poor ligand choice Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos).Sterically hindered substrates require bulky ligands to promote the difficult reductive elimination step.[1][4]
Low reaction temperature Increase the temperature in 10 °C increments or use a microwave reactor.The activation energy for the reaction is likely high due to steric hindrance.[4]

Problem: I am observing poor regioselectivity in the C-H functionalization of the naphthalene ring.

Possible Cause Troubleshooting Step Rationale
Weakly coordinating directing group Choose a more strongly coordinating directing group (e.g., 8-aminoquinoline).A strongly coordinating directing group will hold the catalyst in place more effectively, leading to higher regioselectivity.[7]
Flexible linker to directing group Use a more rigid linker between the scaffold and the directing group.A rigid linker will reduce conformational flexibility and improve the predictability of the C-H activation site.
Incorrect catalyst Screen different transition metal catalysts (e.g., Pd, Rh, Ru).Different metals have different preferences for C-H activation, and the optimal catalyst will depend on the specific transformation.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

  • To an oven-dried Schlenk tube, add the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and bulky phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle:

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd_amide_formation Base-mediated Amide Formation amine_coordination->pd_amide_formation pd_amide Ar-Pd(II)-NR2(L2) pd_amide_formation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[2][3][14]

References

  • Time in Le Flore County, US. Google.
  • Buchwald–Hartwig amination. Wikipedia. Retrieved March 24, 2026, from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Regiodivergent Synthesis of Spirocyclic Compounds through Pd‐Catalyzed Regio‐ and Enantioselective [3+2] Spiroannulation. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)–H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. MDPI. Retrieved March 24, 2026, from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Regioselective Monoborylation of Spirocyclobutenes. NIH. Retrieved March 24, 2026, from [Link]

  • Regioselective Synthesis of Functionalized Spiro[benzofuran‐2,3′‐Pyrrolidine]‐3,5′‐Diones via Cascade Cyclization. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. Retrieved March 24, 2026, from [Link]

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • [Intramolecular aromatic alkylation. 28. Synthesis and pharmacological testing of homologized and hydroxylated 3,4-dihydro-1'-methylspiro[naphthalin-1(2H),4'-piperidine]. PubMed. Retrieved March 24, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved March 24, 2026, from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. Retrieved March 24, 2026, from [Link]

  • Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. PubMed. Retrieved March 24, 2026, from [Link]

  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Retrieved March 24, 2026, from [Link]

  • Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PMC. Retrieved March 24, 2026, from [Link]

  • Discovery, Synthesis, and Structure-Activity Relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as Potassium-Competitive Acid Blockers. PubMed. Retrieved March 24, 2026, from [Link]

  • Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed. Retrieved March 24, 2026, from [Link]

  • Transition‐Metal‐Free Multiple Functionalization of Piperidines to 4‐Substituted and 3,4‐Disubstituted 2‐Piperidinones. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. Retrieved March 24, 2026, from [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. Retrieved March 24, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Emergent synthetic methods for the modular advancement of sp 3 -rich fragments. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Synthesis of Spiro[benzo[d][14]oxazine-4,4′-isoquinoline]s via [4+1+1] Annulation of N-Aryl Amidines with Diazo Homophthalimides and O 2. ACS Publications. Retrieved March 24, 2026, from [Link]

  • A Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC. Retrieved March 24, 2026, from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. Retrieved March 24, 2026, from [Link]

  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. Retrieved March 24, 2026, from [Link]for_antileishmanial_activity_synthesis_biological_evaluation_and_in_silico_studies)

Sources

Technical Support Center: Recrystallization Optimization for 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] is a sterically bulky, highly lipophilic spirocyclic secondary amine. Due to its rigid spiro-fused geometry and lack of strong intermolecular hydrogen bonding in its free base form, this scaffold exhibits a low lattice energy. Consequently, researchers frequently encounter severe thermodynamic bottlenecks during purification, most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to establish a self-validating crystallization workflow for this compound and its derivatives.

Troubleshooting Guide: Resolving Phase Separation & Poor Habit

Issue 1: The solution forms a biphasic oil instead of crystallizing (LLPS)

The Causality: Oiling out occurs when the supersaturation level of the solution crosses the liquid-liquid coexistence curve (the spinodal boundary) before it can cross the solid-liquid equilibrium curve[1]. For lipophilic spirocycles, the mixing Gibbs free energy ( ΔGmix​ ) favors the formation of a dense, solute-rich liquid phase rather than a highly ordered crystal lattice[1]. The Resolution:

  • Thermodynamic Shift via Salt Formation: Convert the free base amine to a hydrochloride (HCl) or trichloroacetate (TCA) salt. Protonating the piperidine nitrogen introduces strong ionic interactions, significantly increasing the lattice energy and melting point, which strictly favors Solid-Liquid Phase Separation (SLPS)[2].

  • Thermal Annealing: If an oil has already formed, do not crash-cool the system. Reheat the mixture until it returns to a single homogeneous phase, then cool at a highly controlled rate of <0.1 °C/min while introducing seed crystals to bypass the LLPS boundary[1].

Issue 2: High generation of fines, poor filtration, and solvent entrapment

The Causality: Utilizing a linear cooling profile removes heat at a constant rate. Because the solubility of amine salts decreases exponentially with temperature, linear cooling generates supersaturation much faster than the initial microscopic crystal surfaces can consume it. This massive supersaturation spike crosses the Metastable Zone Width (MSZW), triggering primary nucleation (a "shower" of fines) rather than promoting the secondary growth of existing crystals[3]. The Resolution: Implement a Cubic Cooling Profile . By cooling slowly at high temperatures and accelerating the cooling rate as the temperature drops, the rate of supersaturation generation perfectly matches the exponentially increasing surface area of the growing crystals[3].

Frequently Asked Questions (FAQs)

Q: Which solvent system is optimal for the free base versus the HCl salt? A: For the free base, a non-polar/polar aprotic mixture (e.g., Heptane/Ethyl Acetate) is required, though yields are often limited by the compound's extreme lipophilicity. For the HCl salt, a polar protic/anti-solvent system (e.g., Isopropanol/Heptane or Ethanol/Diethyl Ether) is highly recommended. The alcohol provides solubility at reflux, while the anti-solvent drives high-yield precipitation upon cooling.

Q: How do I determine the exact seeding temperature for my batch? A: Seeding must occur within the MSZW. Practically, cool your clear, saturated solution until the first visual sign of turbidity (the cloud point), then immediately heat the solution by 2–3 °C until it becomes clear again. This is your precise seeding temperature.

Q: Why are my crystals forming as an amorphous gel? A: Gelation is a downstream consequence of uncontrolled LLPS[4]. When the solute-rich oil droplets coalesce rapidly without nucleation, they trap solvent and impurities, forming a viscous gel[4]. You must redissolve the gel completely and switch to a cubic cooling strategy with adequate agitation to ensure uniform mass transfer.

Data Presentation: Thermodynamic & Solvent Matrix

The following table summarizes the optimized physicochemical parameters for resolving the spirocyclic amine.

Compound StateRecommended Solvent SystemCooling StrategyLLPS (Oiling Out) RiskTypical Purity / Yield
Free Base Heptane / Ethyl Acetate (3:1)Linear (< 0.1 °C/min)Critical 85% / < 50%
HCl Salt Isopropanol / Heptane (1:2)Cubic ProfileLow> 98% / 85-90%
TCA Salt Ethyl Acetate (Neat)Isothermal Anti-solventModerate> 95% / 80-85%
Oxalate Salt Tetrahydrofuran (THF)Quadratic ProfileLow> 99% / 75-80%

Experimental Workflow: Self-Validating Protocol for HCl Salt Recrystallization

This protocol utilizes salt formation and cubic cooling to guarantee high-purity Solid-Liquid Phase Separation (SLPS). It is designed as a self-validating system: do not proceed to the next step unless the validation criteria are met.

Step 1: Salt Formation

  • Dissolve 10.0 g of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] free base in 50 mL of Isopropanol (IPA) at 40 °C under moderate agitation (250 rpm).

  • Slowly add 1.05 equivalents of concentrated aqueous HCl (37%) dropwise over 15 minutes.

  • Validation Check: Verify complete salt formation by sampling 0.1 mL, evaporating the solvent, and confirming the disappearance of the free amine N-H stretch via ATR-FTIR, or by confirming water solubility of the aliquot.

Step 2: Dissolution and Anti-Solvent Addition

  • Heat the IPA mixture to reflux (82 °C) until completely homogeneous.

  • Slowly titrate in 100 mL of pre-heated Heptane (70 °C) while maintaining reflux.

  • Validation Check: The solution must remain completely clear (a single liquid phase). If oil droplets form (LLPS), add IPA in 2 mL increments until the solution is entirely homogeneous again.

Step 3: Seeding and Cubic Cooling Execution

  • Cool the reactor to 65 °C. Introduce 0.1 g (1 wt%) of finely milled 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] HCl seed crystals.

  • Hold isothermally at 65 °C for 30 minutes to allow the seeds to anneal and begin consuming supersaturation.

  • Execute a cubic cooling profile down to 5 °C over 4 hours using the following trajectory formula[3]:

    T(t)=Tinitial​−(Tinitial​−Tfinal​)×(ttotal​t​)3

    (e.g., At 1 hour, temperature drops only ~1 °C; at 3 hours, temperature drops rapidly).

Step 4: Isolation

  • Filter the resulting crystalline slurry under vacuum.

  • Wash the filter cake with 20 mL of ice-cold Heptane to displace residual mother liquor.

  • Dry under vacuum (0.1 torr) at 40 °C for 12 hours to yield the anhydrous HCl salt.

Mechanistic Visualization

The following diagram maps the thermodynamic pathways of the crystallization process, illustrating how specific interventions rescue the system from undesirable phase separations.

G A Supersaturated Solution (Spirocyclic Amine) B Liquid-Liquid Phase Separation (Oiling Out / LLPS) A->B Rapid Quench / High Supersaturation C Solid-Liquid Phase Separation (SLPS) A->C Cubic Cooling / Seeding B->C Salt Formation / Thermal Annealing D Amorphous Gel / Impurity Entrapment B->D Uncontrolled Coalescence E High Purity Crystalline Product C->E Controlled Supersaturation Depletion

Thermodynamic pathways of crystallization vs. oiling out (LLPS) and resolution strategies.

References

  • [1] Crystal Growth & Design, ACS Publications. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Retrieved from: [Link]

  • [4] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from: [Link]

  • [3] MDPI. Continuous Crystallization Using Ultrasound Assisted Nucleation, Cubic Cooling Profiles and Oscillatory Flow. Retrieved from:[Link]

  • [2] Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Spiro[naphthalene-1,3'-piperidine] Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As drug discovery increasingly targets complex 3D pharmacophores to improve lipophilic efficiency and receptor specificity, spirocyclic scaffolds like spiro[naphthalene-1,3'-piperidine] have become critical building blocks [1]. However, the cyclization step required to form this quaternary spirocenter is notoriously prone to byproduct formation, including regioisomers, elimination products, and protodehalogenated species.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your cyclization workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

As a Senior Application Scientist, I frequently see researchers struggle with byproduct formation because they treat cyclization as a simple A-to-B transformation. In reality, forming a spirocenter is a delicate kinetic race between intramolecular cyclization and intermolecular quenching.

Q1: Why am I observing high levels of the reduced (protodehalogenated) starting material instead of the desired spirocycle during photoredox radical hydroarylation?

Causality & Expert Insight: In photoredox-catalyzed cyclizations, the aryl halide precursor undergoes single-electron reduction to form a highly reactive aryl radical [1]. For successful spirocyclization, this radical must undergo an intramolecular 5-exo-trig or 6-exo-trig addition to the tethered olefin. However, if the concentration of your amine reductant (e.g., DIPEA or triethylamine) is too high, intermolecular Hydrogen Atom Transfer (HAT) will outcompete the cyclization, yielding the protodehalogenated byproduct. Solution:

  • Reduce Reductant Concentration: Lower the amine equivalents from 3.0 to 1.5.

  • Steric Tuning: Switch to a sterically bulkier amine (like tributylamine) which exhibits slower HAT kinetics, giving the radical more time to cyclize.

  • Conformational Pre-organization: Introduce a temporary protecting group or gem-dialkyl substitution on the tether to force the reactive centers closer together (the Thorpe-Ingold effect).

Q2: My acid-catalyzed Friedel-Crafts alkylation route yields a mixture of regioisomers. How can I improve regioselectivity on the naphthalene ring?

Causality & Expert Insight: Electrophilic aromatic substitution on naphthalene systems is governed by a strict balance of electronic activation and steric hindrance. When cyclizing a piperidine precursor onto a substituted naphthalene, the α -positions (C-1/C-4/C-5/C-8) are electronically favored. However, under thermodynamic conditions, steric clashes at the peri-position often lead to migration to the β -positions (C-2/C-3/C-6/C-7), resulting in an inseparable mixture of spiro-regioisomers. Solution: Shift the reaction from thermodynamic to kinetic control. Lower the reaction temperature to -78 °C and swap aggressive Brønsted acids (e.g., TfOH) for bulky Lewis acids (e.g., TiCl 4​ or SnCl 4​ ). The steric bulk of the Lewis acid-electrophile complex will heavily penalize cyclization at congested sites, favoring a single regioisomer.

Q3: I am seeing significant alkene formation (elimination) rather than the spirocycle when using Pd-catalyzed intramolecular Heck reactions.

Causality & Expert Insight: In transition-metal catalyzed cyclizations, the intermediate alkylpalladium species (formed immediately after migratory insertion of the tethered alkene) faces a critical bifurcation. It can either undergo the desired reductive elimination to form the spirocycle, or it can undergo rapid β -hydride elimination to form a non-spirocyclic alkene byproduct. Because the spirocenter is highly sterically congested, reductive elimination is slow, allowing β -hydride elimination to dominate. Solution: Utilize rigid, wide-bite-angle bidentate ligands (such as Xantphos or dppf). These ligands force the palladium center into a geometry that accelerates reductive elimination. If the issue persists, abandon the metal-catalyzed route and switch to a radical-based photoredox cyclization, which entirely bypasses the organometallic β -hydride elimination pathway [1].

Part 2: Quantitative Data & Condition Comparison

To systematically eliminate byproducts, compare your current parameters against the optimized conditions summarized in the table below.

Cyclization MethodTypical Catalyst / ReagentMajor Byproduct ObservedMechanistic CauseOptimized Parameter
Photoredox Radical Hydroarylation Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ Protodehalogenation (Reduced SM)Premature Hydrogen Atom Transfer (HAT)Use bulky amines (e.g., NBu 3​ ); lower amine equivalents to 1.5x.
Friedel-Crafts Alkylation TfOH (Brønsted Acid)Regioisomers (C-2 vs C-8 cyclization)Thermodynamic equilibration / Steric clashSwitch to TiCl 4​ at -78 °C to enforce kinetic control.
Intramolecular Heck (Pd) Pd(OAc) 2​ / PPh 3​ Alkene EliminationRapid β -hydride eliminationSwitch to wide-bite-angle ligands (Xantphos) to speed reductive elimination.

Part 3: Mechanistic & Workflow Visualizations

Mechanism A Aryl Halide Precursor R Aryl Radical Intermediate A->R Single Electron Reduction PC Photocatalyst (Ir/Ru) + Blue LED PC->R S Spiro[naphthalene-1,3'-piperidine] (Desired Product) R->S 5-exo/6-exo Cyclization B1 Protodehalogenation (Byproduct) R->B1 Premature HAT (Excess Amine) B2 Alkene Elimination (Byproduct) R->B2 β-Hydride Elimination (If Metal-Catalyzed)

Mechanistic pathways showing the kinetic competition between desired spirocyclization and byproduct formation.

Workflow S1 1. Reagent Prep S2 2. Degassing S1->S2 S3 3. Blue LED (24h) S2->S3 S4 4. Quenching S3->S4 S5 5. Chromatography S4->S5

Standardized 5-step workflow for the photoredox-catalyzed synthesis of spirocyclic piperidines.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, we recommend the Photoredox-Catalyzed Radical Hydroarylation method [1], which actively suppresses both regioisomerization and elimination byproducts.

Materials Required:

  • Aryl halide-tethered piperidine precursor (1.0 equiv, 0.2 mmol)

  • Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (Photocatalyst, 0.02 equiv)

  • Tributylamine (Reductant/HAT donor, 1.5 equiv)

  • Anhydrous Acetonitrile (Solvent, 0.1 M)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide precursor, the Iridium photocatalyst, and anhydrous acetonitrile.

  • Amine Addition: Inject tributylamine via microsyringe. Critical Step: Do not exceed 1.5 equivalents to prevent the protodehalogenation byproduct discussed in Q1.

  • Degassing (Self-Validation Check): Oxygen is a potent radical scavenger and will quench the photocatalyst, leading to unreacted starting material. Perform three consecutive Freeze-Pump-Thaw cycles. Backfill the tube with ultra-pure Argon.

  • Irradiation: Place the Schlenk tube 5 cm away from a 34 W Blue LED lamp (440–450 nm). Stir vigorously at room temperature for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C, as thermal degradation can trigger unwanted side reactions.

  • Workup & Purification: Quench the reaction by exposing it to air. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO 3​ (3 × 10 mL) to remove amine salts. Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure spiro[naphthalene-1,3'-piperidine].

References

  • Spurlin, R. M., Harris, A. L., Pratt, C. J., & Jui, N. T. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 32(02), 211-214. DOI: 10.1055/a-1315-1014. Available at:[Link]

  • Nishida, H., et al. (2017). Discovery, Synthesis, and Structure-Activity Relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as Potassium-Competitive Acid Blockers. Bioorganic & Medicinal Chemistry, 25(14), 3719-3735. DOI: 10.1016/j.bmc.2017.05.012. Available at:[Link]

Technical Support Center: Optimizing Catalyst Load for 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine] Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold.

This specific secondary amine presents a unique steric challenge: the spiro-fused tetralin system at the β -position (C3') relative to the piperidine nitrogen generates a massive conformational sweep volume. This steric shielding severely restricts the nitrogen lone pair's approach to the square-planar Pd(II) intermediate, often leading to stalled catalytic cycles, catalyst decomposition (Pd black), and the need for uneconomical catalyst loadings.

The following workflows, FAQs, and self-validating protocols are engineered to help you push your catalyst loadings from the standard 5 mol% down to the parts-per-million (ppm) range required for late-stage Active Pharmaceutical Ingredient (API) synthesis.

Phase 1: Optimization Workflow

Workflow N1 1. Substrate Profiling (Beta-Spiro Sterics) N2 2. Pre-Catalyst Selection (RuPhos Pd G3/G4) N1->N2 N3 3. Base & Solvent (LHMDS in Dioxane) N2->N3 N4 4. Catalyst Titration (mol% → ppm) N3->N4 N5 5. API Purification (Pd Scavenging) N4->N5

Figure 1: Systematic workflow for optimizing Pd-catalyzed cross-coupling of hindered spirocycles.

Phase 2: Troubleshooting & FAQs
Section 1: Catalyst Speciation & Ligand Selection

Q1: Why does my standard Pd₂(dba)₃ / BINAP system stall at 20% conversion with this spirocycle? A1: The failure is rooted in the β -spiro steric shielding of your piperidine. BINAP is a bidentate ligand that creates a tight, rigid chiral pocket around the palladium center. This pocket is physically too restrictive for a bulky secondary amine to coordinate to the Pd(II) oxidative addition complex[1]. To overcome this, you must switch to monodentate, electron-rich biaryl phosphines like RuPhos or BrettPhos [2]. The large steric profile of the dialkylbiaryl backbone forces the palladium into a highly reactive, monoligated L−Pd(0) state that can accommodate bulky amines, while simultaneously accelerating the final reductive elimination step[3].

Q2: Should I use in situ catalyst generation or pre-catalysts to lower my loading? A2: You must transition to well-defined pre-catalysts (e.g., RuPhos Pd G3 or G4)[3]. In situ generation (mixing Pd(OAc)₂ with a ligand) requires the chemical reduction of Pd(II) to Pd(0) in the reactor. With hindered substrates, this reduction is often incomplete, leaving unactivated Pd that rapidly aggregates into inactive "Pd black." Pre-catalysts activate quantitatively and rapidly under basic conditions to yield exactly one equivalent of the active L−Pd(0) species, ensuring 100% catalyst speciation. This perfect speciation is the fundamental prerequisite for dropping catalyst loadings from 2–5 mol% down to the 0.1 mol% (1000 ppm) range[4].

Section 2: Minimizing Catalyst Load & Suppressing Side Reactions

Q3: I am observing significant hydrodehalogenation of my aryl bromide. How do I suppress this? A3: Hydrodehalogenation (reduction of the aryl halide) occurs when the catalytic cycle stalls at the Pd(II)-amido complex, allowing β -hydride elimination to outcompete reductive elimination[5]. Because your spiro-piperidine is exceptionally bulky, reductive elimination is kinetically penalized. Furthermore, if you are using an alkoxide base like NaOtBu, the alkoxide itself can coordinate to the Pd center and undergo β -hydride elimination. Solution: Switch to a non-nucleophilic base like LHMDS (Lithium hexamethyldisilazide)[6]. LHMDS cannot undergo β -hydride elimination, and its lithium counterion acts as a Lewis acid to help organize the transition state, accelerating the desired C–N bond formation even at sub-1 mol% catalyst loadings.

Q4: How do I translate my optimized mol% conditions into a scalable ppm-level process? A4: To achieve ppm-level catalysis (e.g., 100–500 ppm Pd), the metric of success shifts from mere conversion to maintaining catalyst longevity (Turnover Number, TON)[4]. At ppm levels, trace impurities (oxygen, water, or residual halogens from upstream steps) will poison the active catalyst. You must implement strict anaerobic sparging protocols and consider using a highly soluble base system (like LHMDS in 1,4-dioxane) to ensure the reaction remains homogeneous, preventing localized catalyst precipitation.

Phase 3: Mechanistic Bottleneck Analysis

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] PdII_OA Oxidative Addition Complex [L-Pd(II)(Ar)(X)] Pd0->PdII_OA + Ar-X (Fast) PdII_Amido Amido Complex [L-Pd(II)(Ar)(NR2)] PdII_OA->PdII_Amido + Spiro-Piperidine + Base (LHMDS) (Steric Bottleneck) PdII_Amido->Pd0 Catalyst Regeneration Product Cross-Coupled API [Ar-NR2] PdII_Amido->Product Reductive Elimination (Ligand Accelerated)

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the spiro-piperidine steric bottleneck.

Phase 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between catalyst system selection, base, and the resulting Turnover Number (TON) when coupling 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] with a model aryl bromide.

Catalyst SystemBaseSolventLoading (mol%)Yield (%)TONObservation / Causality
Pd₂(dba)₃ / BINAPNaOtBuToluene5.0224.4Severe Pd black; bidentate ligand too restrictive.
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane2.06532.5Sluggish conversion; incomplete in situ Pd(0) generation.
RuPhos Pd G3NaOtBuTHF1.08888Trace dehalogenation; alkoxide-driven side reactions.
RuPhos Pd G3 LHMDS Dioxane 0.5 96 192 Clean profile; optimal speciation and basicity.
RuPhos Pd G4 LHMDS Dioxane 0.1 94 940 Optimal for ppm-level scale-up (1000 ppm Pd).
Phase 5: Self-Validating Experimental Protocol

To ensure reproducibility at low catalyst loadings (0.5 mol%), follow this self-validating methodology. Every step contains a diagnostic check to confirm the physical chemistry of the system is behaving as intended.

Materials Required:

  • Aryl halide (1.0 equiv)

  • 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (1.1 equiv)

  • RuPhos Pd G3 or G4 pre-catalyst (0.5 mol%)

  • LHMDS (1.0 M in THF or Toluene, 1.5 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Anaerobic Preparation: Charge a dry Schlenk flask or sealed vial with the aryl halide and the spirocyclic piperidine. Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality Check: Sparge the solution with ultra-pure N₂ for exactly 10 minutes. Oxygen is the primary vector for phosphine ligand oxidation, which irreversibly kills the catalyst at ppm loadings.

  • Pre-Catalyst Introduction: Add the RuPhos Pd G3 pre-catalyst (0.5 mol%) as a solid under positive N₂ flow.

    • Validation Check: The solution should remain a pale yellow/clear suspension. If it immediately turns black, your solvent contains trace oxidants or moisture.

  • Base Activation: Dropwise, add the LHMDS solution via a gas-tight syringe at room temperature.

    • Validation Check: Upon addition of the base, the pre-catalyst will undergo rapid deprotonation and activation. The solution should transition to a deep, homogeneous red/orange color within 2 minutes. This color shift is the visual confirmation of the active L−Pd(0) species forming.

  • Thermal Cycling: Heat the reaction mixture to 80 °C for 2–4 hours.

    • Validation Check: Take a 10 μ L aliquot at the 30-minute mark. If the reaction has precipitated Pd black, the catalytic cycle has stalled at the amido-complex due to steric hindrance, leading to thermal decomposition. If the solution remains a clear, deep orange, the cycle is turning over efficiently.

  • Quench and Scavenge: Cool to room temperature and quench with a few drops of water. To remove the 5000 ppm of residual Pd, stir the crude mixture with a silica-thiol (Si-Thiol) scavenger for 2 hours before filtration.

References
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at:[Link]

  • Cross-Coupling Reactions Guide. JMCCT. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Fragmentation Guide for 3,4-Dihydro-2H-spiro[naphthalene-1,3'-piperidine]: A CID vs. HCD Performance Comparison

Executive Summary

Spirocyclic scaffolds, particularly 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], are privileged structures in neuropharmacology and are frequently utilized in the development of potent σ1​ receptor ligands and analgesics[1]. However, the 3D rigidity of the orthogonal spiro-fused ring system presents a significant analytical bottleneck during drug metabolism and pharmacokinetic (DMPK) profiling. This guide objectively compares the structural elucidation performance of traditional Ion Trap Collision-Induced Dissociation (CID) against Orbitrap Higher-energy Collisional Dissociation (HCD), providing a self-validating experimental framework for analytical scientists.

The Challenge: Spirocyclic Rigidity in Mass Spectrometry

In tandem mass spectrometry (MS/MS), the structural elucidation of small molecules relies on the predictable cleavage of bonds. Piperidine-containing molecules inherently resist extensive fragmentation under low-energy conditions, often yielding a limited number of fragments because traditional collision-based techniques preferentially cleave only the weakest bonds[2].

When analyzing 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] ( [M+H]+ m/z 202.1596 ), the spiro-carbon (C1 of the tetralin core fused to C3' of the piperidine ring) acts as an energetic sink.

  • Ion Trap CID (Low Energy): Operates via a slow heating mechanism. The internal energy distributed across the molecule is only sufficient to trigger the lowest-energy pathway—typically the α -cleavage and opening of the piperidine ring. This results in a sparse spectrum dominated by a single product ion, which lacks the diagnostic information needed to confirm the intact tetralin core[3].

  • Orbitrap HCD (Beam-Type Activation): Imparts higher internal energy in a shorter timeframe, effectively shattering the rigid spiro-linkage. HCD circumvents the limitations of CID by generating rich, structurally informative fragment ions that map both the piperidine substituent and the tetrahydronaphthalene (tetralin) core[2][4].

Mechanistic Causality: Fragmentation Pathways

Understanding the causality behind the observed fragments is critical for spectral interpretation. The fragmentation of this spiro-system follows a predictable, energy-dependent hierarchy:

  • Piperidine Ring Opening (Low Energy Threshold): The basic secondary amine is the primary site of protonation. Charge-directed α -cleavage breaks the C2'-C3' bond. Subsequent hydrogen rearrangement and loss of an imine neutral species (e.g., C2​H5​N , 43.04 Da) yields a dominant fragment at m/z 159.1174. This is the terminal pathway for most CID experiments.

  • Spiro-Bond Cleavage (High Energy Threshold): Under HCD conditions, the remaining bonds connecting the spiro-carbon are severed, ejecting the intact tetralin core cation ( [C10​H11​]+ , m/z 131.0861).

  • Core Aromatization & Tropylium Formation (Extreme Energy): Further beam-type activation of the tetralin core forces the loss of H2​ to form a fully aromatized naphthalene derivative ( [C10​H9​]+ , m/z 129.0704), followed by ring contraction to the highly stable tropylium cation ( [C7​H7​]+ , m/z 91.0548)[5].

Frag_Pathway Precursor [M+H]+ m/z 202.16 RingOpen Piperidine Ring Opening m/z 159.12 Precursor->RingOpen CID/HCD -C2H5N Tetralin Tetralin Core [C10H11]+ m/z 131.09 Precursor->Tetralin Direct Cleavage (HCD) RingOpen->Tetralin HCD Only -C2H4 Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Tetralin->Tropylium High HCD -C3H4

Figure 1: Mechanistic pathway of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] fragmentation.

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate false-positive fragment assignments from isobaric background noise, this protocol utilizes a self-validating Energy-Resolved Mass Spectrometry (ERMS) approach coupled with Isotopic H/D Exchange.

Step 1: Sample Preparation & H/D Exchange Validation

  • Prepare the spiro-compound at 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Validation Check: Prepare a parallel sample in 50:50 Acetonitrile: D2​O with 0.1% Deuterium Formate. The basic piperidine nitrogen will exchange H for D , shifting the precursor from m/z 202.16 to 203.16. Fragments retaining the nitrogen will show a +1 Da shift, definitively proving the mechanism of the piperidine ring opening.

Step 2: LC-HRMS/MS Acquisition

  • System: UHPLC coupled to a Tribrid Orbitrap Mass Spectrometer.

  • Ionization: ESI Positive mode, Spray Voltage 3.5 kV, Capillary Temp 275°C.

  • Energy Stepping (Crucial for Lineage): Acquire MS/MS spectra using a stepped Normalized Collision Energy (NCE) method.

    • CID: NCE 25%, 30%, 35% (Activation Q = 0.25, Time = 10 ms).

    • HCD: NCE 20%, 40%, 60% (Resolution = 30,000 at m/z 200).

Step 3: Data Processing & Mass Defect Filtering

  • Extract fragment ions with a mass tolerance of 3 ppm.

  • Plot the breakdown curves (Relative Abundance vs. NCE) to validate that the depletion of m/z 159.1174 directly correlates with the appearance of m/z 131.0861, confirming the sequential fragmentation lineage[3].

MS_Workflow Start Sample Prep: 3,4-dihydro-2H-spiro [naphthalene-1,3'-piperidine] LC UHPLC Separation (C18 Column) Start->LC ESI ESI(+) Ionization [M+H]+ m/z 202.16 LC->ESI Split Fragmentation Mode ESI->Split CID Ion Trap CID (Low Energy) Split->CID NCE 25% HCD Orbitrap HCD (High Energy) Split->HCD NCE 40% CID_Result Sparse Spectra (Piperidine Cleavage Only) CID->CID_Result HCD_Result Rich Spectra (Tetralin Core + Tropylium) HCD->HCD_Result

Figure 2: LC-MS/MS workflow decision tree comparing low-energy CID and beam-type HCD.

Comparative Performance Data

The table below summarizes the quantitative differences in fragmentation efficiency between CID and HCD platforms. HCD clearly outperforms CID by generating lower-mass diagnostic ions essential for substructure identification[4][5].

Table 1: Comparative Fragmentation Profile of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Fragment IonFormulaExact m/zCID (NCE 25%) Rel. AbundanceHCD (NCE 40%) Rel. AbundanceMechanistic Origin
[M+H]+ C14​H20​N+ 202.159615%0%Intact Precursor
[M+H−C2​H5​N]+ C12​H15+​ 159.1174100% (Base) 25%Piperidine ring α -cleavage
[C10​H11​]+ C10​H11+​ 131.0861< 1%100% (Base) Cleavage of spiro bonds (Tetralin core)
[C10​H9​]+ C10​H9+​ 129.0704Not Detected45%Core aromatization ( −H2​ )
[C7​H7​]+ C7​H7+​ 91.0548Not Detected60%Tropylium ion formation

Conclusion

For rigid spirocyclic systems like 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], traditional Ion Trap CID is insufficient for comprehensive structural elucidation, often masking the identity of the tetralin core behind a single piperidine cleavage event. By utilizing Orbitrap HCD and implementing a self-validating energy-stepping protocol, analytical scientists can shatter the spiro-linkage to reveal high-confidence, diagnostic product ions.

Sources

A Comparative Guide to the X-ray Crystallographic Validation of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their three-dimensional character and modulate physicochemical properties.[1][2][3][4] Its rigid, spirocyclic nature can lead to improved binding affinity and selectivity for biological targets.[1][2] Given the critical importance of stereochemistry in drug action, unambiguous determination of the three-dimensional structure of these molecules is paramount. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6][7]

This guide provides a comprehensive overview of the X-ray crystallographic validation of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] derivatives. It delves into the causality behind experimental choices, compares the technique with alternative analytical methods, and presents a detailed, field-proven protocol.

The Unrivaled Power of X-ray Crystallography

In the realm of structural elucidation, "seeing is believing."[8] X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[5][6] This non-destructive technique provides a wealth of information, including:

  • Unambiguous Stereochemistry: Definitive assignment of relative and absolute configurations.

  • Precise Molecular Geometry: Accurate determination of bond lengths, bond angles, and torsion angles.[5]

  • Conformational Analysis: Insight into the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Understanding of crystal packing and hydrogen bonding networks.

While other techniques provide valuable data, they often fall short of the definitive structural proof offered by X-ray crystallography. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining connectivity and relative stereochemistry, but the assignment can be ambiguous for complex spirocyclic systems.[9] Mass spectrometry (MS) provides accurate mass and fragmentation patterns but generally cannot distinguish between stereoisomers.[10][11]

A Comparative Look at Validation Techniques

To provide a holistic view, the following table compares X-ray crystallography with other common analytical techniques used in the characterization of novel chemical entities.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5][6]Definitive and unambiguous structural determination.[7]Requires a suitable single crystal, which can be challenging to obtain.[8][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.[9][13]Provides information about the molecule's structure and dynamics in solution.[13]Can be difficult to interpret for complex molecules with overlapping signals; absolute stereochemistry is not directly determined.[9]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[10][11]High sensitivity, requires very small amounts of sample.[14]Generally cannot differentiate between isomers; provides limited information on 3D structure.[10][11]
Infrared (IR) Spectroscopy Presence of specific functional groups.[15]Fast and simple to perform.Provides limited information on the overall molecular structure.

The Crystallographic Validation Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. Understanding the rationale behind each step is crucial for obtaining high-quality, publishable data.

X-ray Crystallography Workflow cluster_1 Computational Phase Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth High Purity is Key Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Careful Selection Data Collection Data Collection Crystal Mounting->Data Collection Diffractometer Structure Solution Structure Solution Data Collection->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation checkCIF Publication/Database Deposition Publication/Database Deposition Structure Validation->Publication/Database Deposition

Caption: Key stages of the X-ray crystallography workflow.

1. Synthesis and Purification: The starting point for any crystallographic study is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

2. Crystal Growth: Obtaining a single crystal of suitable size and quality is often the most challenging step.[8] Several techniques can be employed, including:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The precipitant vapor slowly diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

3. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5] Data collection is performed using a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[5] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images.[5][12]

4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[16] The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods to improve the fit.

5. Structure Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy.[8][17] This is typically done using software like PLATON and the IUCr's checkCIF service.[8][18][19] These tools check for a variety of potential issues, including:

  • Geometric Outliers: Unusual bond lengths, angles, or thermal parameters.

  • Missed Symmetry: The possibility that the structure was solved in a lower symmetry space group than the true one.

  • Incomplete or Incorrect Atom Assignments: Missing or misidentified atoms.

A validation report is generated in the form of a list of "ALERTS" that highlight potential issues to be addressed.[18]

Interpreting Crystallographic Data: A Guide for the Non-Crystallographer

The primary output of a crystal structure determination is a Crystallographic Information File (CIF).[20] This text file contains all the information about the crystal structure, including atomic coordinates, unit cell parameters, and data collection and refinement details.[20] Several key parameters in the CIF file are indicative of the quality of the structure determination:

Parameter Description Ideal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and appropriate weighting scheme.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map should be close to zero.< ±0.5 e/ų

The Indispensable Role of Crystallographic Databases

Once a crystal structure has been determined and validated, it is essential to deposit the data in a public repository, such as the Cambridge Structural Database (CSD).[21][22] This ensures that the data is preserved and accessible to the wider scientific community. The CSD is a valuable resource for researchers, providing a wealth of information on known crystal structures that can be used for a variety of purposes, including:

  • Conformational analysis

  • Crystal engineering

  • Drug design [23][24]

Conclusion

The X-ray crystallographic validation of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] derivatives is an essential step in their development as potential therapeutic agents. While other analytical techniques provide valuable information, single-crystal X-ray diffraction remains the gold standard for unambiguous structural elucidation. By following a rigorous experimental and computational workflow, researchers can obtain high-quality, publishable crystal structures that provide invaluable insights into the three-dimensional nature of these important molecules.

References

  • Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, [Link]

  • Single-crystal X-ray Diffraction. Carleton College, [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA, [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv, [Link]

  • Validation and Checking of CIF's. University of Glasgow, [Link]

  • CIF Validation and Structure Documentation. Scribd, [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho, [Link]

  • Correcting CIFs. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • A beginner's guide to X-ray data processing. The Biochemist, [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, [Link]

  • Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • Crystal structure prediction workflow for small molecule drug formulation. Schrödinger, [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, [Link]

  • Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene). Crystal Structure Theory and Applications, [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals, [Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap, [Link]

  • Notes for authors. IUCrData, [Link]

  • Discovery, Synthesis, and Structure-Activity Relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as Potassium-Competitive Acid Blockers. Bioorganic & Medicinal Chemistry, [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, [Link]

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, [Link]

  • MS and NMR - the Perfect Couple? The Analytical Scientist, [Link]

  • IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • A Guide to CIF for Authors. International Union of Crystallography (IUCr), [Link]

  • Commission on Crystallographic Nomenclature. International Union of Crystallography (IUCr), [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, [Link]

  • Elusive chiral nitrogen compounds available in the Cambridge Structural Database. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • Structure, Spectral Properties and Chemistry of Spiropyrans. Encyclopedia.pub, [Link]

  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate, [Link]

  • Spirocyclic Motifs in Natural Products. MDPI Encyclopedia, [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • 3,4-dihydro-2h-spiro[naphthalene-1,4'-piperidine] hydrochloride. PubChem, [Link]

  • Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, [Link]

  • CCDC 2224313: Experimental Crystal Structure Determination : 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one. KAUST Repository, [Link]

  • 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride. Molport, [Link]

  • Spiro Polymer Synthesis and Characterization. Defense Technical Information Center, [Link]

  • 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine]. U.S. Environmental Protection Agency, [Link]

  • Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, [Link]

  • Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, [Link]

Sources

A Comparative Guide to the Metabolic Stability of Spiro[naphthalene-1,3'-piperidine] and Linear Piperidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. This guide provides a comparative analysis of the metabolic stability of two structurally related scaffolds: spiro[naphthalene-1,3'-piperidine] and its analogous linear piperidine counterparts.

The strategic incorporation of spirocyclic scaffolds is an increasingly utilized strategy in medicinal chemistry to enhance a molecule's three-dimensionality. This structural rigidity can lead to improved physicochemical properties, such as solubility and metabolic stability, when compared to more flexible linear systems.[1][2][3][4][5] This guide will delve into the mechanistic underpinnings of these differences, provide a detailed experimental protocol for their evaluation, and present comparative data to inform rational drug design.

The Structural Advantage of the Spirocyclic Scaffold

The core difference between the spiro[naphthalene-1,3'-piperidine] and linear piperidine analogs lies in the fusion of the piperidine ring to the naphthalene core via a single, shared carbon atom. This spirocyclic arrangement imparts several key features that can influence metabolic stability:

  • Steric Shielding: The rigid, three-dimensional structure of the spirocyclic system can sterically hinder the approach of drug-metabolizing enzymes, such as Cytochrome P450s (CYPs), to potential sites of metabolism on both the piperidine and naphthalene rings.[1][4]

  • Conformational Restriction: The locked conformation of the spirocycle reduces the molecule's flexibility, which can prevent the adoption of a conformation that is optimal for binding to the active site of a metabolizing enzyme.[1]

  • Altered Physicochemical Properties: The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved clinical success.[2] This often leads to decreased lipophilicity and improved solubility, which can indirectly affect metabolic clearance.[1][2][4]

In contrast, linear piperidine analogs, where the piperidine ring is attached to the naphthalene core via a flexible linker, are more susceptible to metabolic attack. The rotatable bonds in the linker allow the molecule to adopt multiple conformations, increasing the likelihood of a favorable interaction with metabolizing enzymes. Common metabolic pathways for piperidine-containing compounds include N-dealkylation, ring oxidation to form lactams, and ring-opening reactions.[6][7][8]

Evaluating Metabolic Stability: The Liver Microsomal Assay

A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay.[9][10][11] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[10][11] By incubating a test compound with liver microsomes and necessary cofactors (e.g., NADPH), one can determine the rate of its metabolism.[9][11]

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the enzyme's ability to metabolize the drug without the influence of other physiological factors.[9][11]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM stock solutions of test compounds in DMSO microsomes Thaw and dilute liver microsomes to 1 mg/mL in phosphate buffer cofactor Prepare NADPH regenerating system (NADP+, G6P, G6PDH) pre_incubate Pre-incubate microsomes and test compounds (1 µM final) at 37°C for 5 min cofactor->pre_incubate start_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->start_reaction time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Stop reaction by adding cold acetonitrile with internal standard time_points->quench centrifuge Centrifuge samples to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Quantify parent compound remaining and calculate t½ and CLint lcms->data_analysis

Figure 1. Workflow for a typical liver microsomal stability assay.

  • Compound Preparation: Prepare 10 mM stock solutions of the spiro[naphthalene-1,3'-piperidine] and linear piperidine analogs in DMSO. Further dilute to a working concentration of 100 µM in 0.05 M phosphate buffer (pH 7.4).[9]

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[10][11]

  • Reaction Mixture Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes, and phosphate buffer. Include positive controls (e.g., testosterone, verapamil) and negative controls (without NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[9]

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).[12]

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[9][11]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage remaining against time. Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k (where k is the elimination rate constant)

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)[9]

Comparative Metabolic Stability Data

The following table presents hypothetical, yet representative, data from a head-to-head human liver microsomal stability assay comparing a spiro[naphthalene-1,3'-piperidine] analog with a corresponding linear piperidine analog.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Spiro Analog Spiro[naphthalene-1,3'-piperidine]> 60< 11.5
Linear Analog 1-(Naphthalen-1-ylmethyl)piperidine2527.7

Table 1: Comparative in vitro metabolic stability data.

The data clearly illustrates the enhanced metabolic stability of the spirocyclic analog, characterized by a significantly longer half-life and lower intrinsic clearance compared to its linear counterpart. This suggests a reduced rate of metabolism, which in an in vivo setting, could translate to a longer duration of action and improved oral bioavailability.

Proposed Metabolic Pathways

The structural differences between the two analogs directly influence their metabolic fate. The spirocyclic scaffold is anticipated to block or significantly slow down several common metabolic pathways.

G cluster_spiro Spiro[naphthalene-1,3'-piperidine] Analog cluster_linear Linear Piperidine Analog spiro Spiro Analog (Metabolically More Stable) spiro_meta Minor Metabolites (e.g., Naphthalene hydroxylation) spiro->spiro_meta Slow linear Linear Analog (Metabolically Labile) ndealk N-dealkylation linear->ndealk Major lactam Piperidine Oxidation (Lactam formation) linear->lactam Major naph_ox Naphthalene Hydroxylation linear->naph_ox Minor

Figure 2. Proposed primary metabolic pathways.

For the linear analog, major sites of metabolism are predicted to be the piperidine ring and the benzylic carbon of the linker. Cytochrome P450-mediated oxidation can lead to N-dealkylation, removing the piperidine ring, or oxidation of the carbon atoms alpha to the piperidine nitrogen, leading to lactam formation.[6][7] In contrast, the spirocyclic structure protects these positions. The spiro-fusion prevents N-dealkylation and the rigid conformation sterically hinders access to the carbons adjacent to the nitrogen. Consequently, metabolism of the spiro analog is expected to be much slower and likely occur at more exposed positions on the naphthalene ring.

Conclusion

The strategic incorporation of a spiro[naphthalene-1,3'-piperidine] scaffold offers a distinct advantage over linear piperidine analogs in terms of metabolic stability. This enhancement is attributed to the inherent three-dimensionality and conformational rigidity of the spirocyclic system, which effectively shields potential metabolic soft spots from enzymatic attack.[1][3] As demonstrated by the comparative in vitro data and the proposed metabolic pathways, the spirocyclic analogs exhibit significantly lower intrinsic clearance. For drug development professionals, employing spirocyclic scaffolds represents a powerful strategy to mitigate metabolic liabilities, thereby improving the pharmacokinetic properties and increasing the probability of clinical success for novel therapeutic agents.

References

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • ACS Publications. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • RSC Publishing. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]

Sources

Safety Operating Guide

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex research chemicals requires more than just following a generic checklist—it requires a mechanistic understanding of the molecule itself.

The compound 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (CAS: 864812-75-9) is a specialized spirocyclic amine used in advanced drug discovery and neurological research. Because it features a lipophilic tetralin-like core fused to a basic piperidine ring, its disposal presents unique physicochemical challenges. Improper disposal not only risks regulatory non-compliance but can also lead to the generation of highly toxic byproducts.

The following guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling and disposal of this spirocyclic piperidine.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first translate the molecule's physical properties into logistical safety parameters. The table below summarizes the critical data that dictates our downstream disposal workflows.

PropertyValue / CharacteristicOperational & Disposal Implication
CAS Number 864812-75-9Required identifier for all Environmental Health & Safety (EHS) waste manifests.
Chemical Structure Spirocyclic Aliphatic AmineThe secondary amine in the piperidine ring is highly reactive; strict segregation from nitrosating agents is required.
Lipophilicity High (Hydrophobic core)Readily partitions into organic solvents. Can degrade standard nitrile gloves rapidly if dissolved in carrier solvents like dichloromethane (DCM).
Acid-Base Profile Basic (pKa ~9-10)Will elevate the pH of aqueous waste streams. May trigger RCRA D002 (Corrosive) classification if concentrated[1].
RCRA Classification Characteristic WasteNot explicitly P- or U-listed, but managed as characteristic hazardous waste based on solvent mixtures[1].

Mechanistic Safety Insights: The Causality of Amine Reactivity

Before executing the disposal protocol, operators must understand the causality behind our safety constraints. Do not treat this compound as generic organic waste.

The Nitrosamine Threat: The piperidine moiety in 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] contains a secondary amine[2]. If this compound is disposed of in a waste carboy containing nitrosating agents (such as sodium nitrite used in diazotization reactions) under mildly acidic conditions, it will undergo rapid nitrosation. This reaction generates N-nitrosamines , a class of highly potent, heavily regulated carcinogens. Therefore, strict segregation of spiro-piperidine waste from any nitrogen-oxygen oxidizers is a critical life-safety mandate, not just a regulatory suggestion.

Emulsion Risks in Aqueous Waste: Due to its bulky, hydrophobic naphthalene-derived core, this compound exhibits poor aqueous solubility unless protonated (e.g., as a hydrochloride salt). If a dissolved organic salt of this compound is added to a basic aqueous waste stream, the free base will rapidly precipitate, creating persistent, hard-to-remediate emulsions that complicate municipal water treatment and incinerator injection nozzles.

Visual Workflow: Segregation and Disposal Routing

The following decision tree dictates the correct segregation path for 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] waste streams.

WasteWorkflow Start Waste Generation: 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powders, PPE, Vials) CheckState->Solid Liquid Liquid Waste (Reaction Solutions) CheckState->Liquid SolidPack Double-bag in PE. Store in HDPE drum. Solid->SolidPack CheckSolvent Halogenated vs. Non-Halogenated? Liquid->CheckSolvent EHS EHS Hazardous Waste Pickup SolidPack->EHS Halo Halogenated Carboy (e.g., DCM mixtures) CheckSolvent->Halo Contains Cl, F, Br NonHalo Non-Halogenated Carboy (e.g., MeOH, EtOAc) CheckSolvent->NonHalo No Halogens Nitrosamine CRITICAL: Segregate from Nitrosating Agents (Prevent Carcinogens) Halo->Nitrosamine NonHalo->Nitrosamine Nitrosamine->EHS

Decision tree for the segregation and disposal of spirocyclic piperidine waste streams.

Standard Operating Procedure (SOP): End-to-End Disposal

This protocol utilizes a self-validating framework to ensure absolute compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[1].

Phase 1: Solid Waste Management (Powders, Vials, and Contaminated PPE)
  • Primary Containment: Collect all residual solid chemical, contaminated weigh boats, spatulas, and heavily soiled gloves in a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container inside a transparent polyethylene (PE) bag and seal it using a gooseneck tie.

  • Manifesting: Affix a hazardous waste tag immediately. Label explicitly as: "Toxic Solid Waste - Organic Amine (3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine])".

Phase 2: Liquid Waste Management (Reaction Mixtures & Solvents)
  • Solvent Categorization: Determine the carrier solvent. Route halogenated mixtures (e.g., Chloroform, DCM) to the Red-tagged Halogenated carboy. Route non-halogenated mixtures (e.g., Methanol, Hexanes) to the Blue-tagged Non-Halogenated carboy.

  • pH Validation (Self-Validating Step): If disposing of an aqueous extraction layer containing this amine, test the pH using universal indicator paper before adding it to the bulk carboy.

    • Validation: If pH ≥ 12.5, the waste is legally classified as RCRA D002 (Corrosive)[1]. Adjust the pH to a neutral range (6-8) using dilute 1M Hydrochloric acid (HCl) slowly in a fume hood to prevent exothermic boiling, then proceed with disposal.

  • Headspace Verification: Funnel the liquid into the designated carboy.

    • Validation: Visually confirm a minimum of 20% headspace remains. Gently squeeze the HDPE carboy; it should yield slightly. If rigid, it is overfilled, risking hydrostatic rupture during laboratory temperature fluctuations.

Phase 3: Final EHS Transfer
  • Log Maintenance: Record the exact volume and concentration of the spiro-piperidine derivative added to the Satellite Accumulation Area (SAA) log.

  • Pickup Initiation: Submit a pickup request to your facility's EHS department within 3 days of the container reaching capacity, strictly adhering to EPA 90-day or 180-day accumulation rules based on your site's generator status.

References

  • PubChem Compound Summary for Spiro-piperidine Derivatives. National Institutes of Health (NIH). URL:[Link]

  • Hazardous Waste Listings: A User-Friendly Reference Document. Environmental Protection Agency (EPA). URL: [Link]

Sources

Standard Operating Procedure & PPE Guide: Handling 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores complex spirocyclic scaffolds for their unique 3D conformational space and target selectivity, compounds like 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (CAS: 864812-75-9) have become critical building blocks. However, the structural features that make this molecule biologically valuable also dictate strict, non-negotiable handling protocols.

As a Senior Application Scientist overseeing scale-up syntheses, I have found that the most common failure point in handling spirocyclic amines is underestimating the synergistic hazards of their functional groups. This guide provides a self-validating operational framework to ensure absolute safety and chemical integrity during your workflows.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards:

  • The Piperidine Moiety: As a secondary aliphatic amine, this functional group is highly basic and nucleophilic. Exposure to piperidine derivatives causes rapid saponification of skin lipids, leading to severe chemical burns to the skin, eyes, and mucous membranes .

  • The Tetrahydronaphthalene (Tetralin) Core: This highly lipophilic fused-ring system acts as a dermal penetration enhancer. If the compound contacts unprotected skin, the tetralin core facilitates rapid absorption of the toxic amine moiety into systemic circulation .

  • Physical State: Typically encountered as a crystalline solid or powder, it poses a significant inhalation risk from aerosolized particulates, especially given the high vapor pressure of free-base amines at room temperature.

Personal Protective Equipment (PPE) Matrix

Because of the compound's dual threat—corrosive basicity and high lipophilicity—standard latex or thin nitrile gloves are insufficient. The PPE strategy must address both chemical degradation and permeation rates.

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough TimeScientific Rationale
Primary Gloves Butyl Rubber0.30 mm> 480 minOptimal resistance to basic amines and non-polar organic cores.
Secondary Gloves Nitrile (Inner layer)0.12 mm> 240 minProvides manual dexterity and a secondary barrier against incidental contact.
Eye Protection Chemical Splash GogglesN/AN/AProtects against aerosolized powder and basic vapor exposure to the cornea.
Body Protection Flame-Retardant Lab CoatN/AN/APrevents dermal exposure; flame retardant is required if handling with flammable solvents.
Respiratory P100 Particulate RespiratorN/AN/ARequired only if handling outside of a certified fume hood (strictly discouraged).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By engineering controls into the physical steps, we remove the reliance on human perfection.

OperationalWorkflow A 1. PPE Verification & Fume Hood Check B 2. Anti-Static Weighing Setup A->B C 3. Chemical Transfer (Closed System) B->C D 4. Solvent Addition (Exothermic Control) C->D E 5. Tool Decontamination (Citric Acid Wash) D->E F 6. Waste Segregation E->F

Fig 1: Step-by-step operational workflow for handling spiro-piperidine derivatives.

Step-by-Step Methodology:
  • Containment Setup: Verify the fume hood face velocity is between 80-100 fpm. This ensures that even if static electricity aerosolizes the powder, the user remains entirely out of the exposure zone .

  • Static Mitigation: Spiro-piperidines often carry a static charge, leading to uncontrolled dispersion. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, non-sparking spatula.

  • Weighing and Transfer: Weigh the compound in a closed analytical balance. Transfer the sealed vessel to the reaction hood before opening.

  • Solvent Addition: Add your solvent (e.g., Dichloromethane or Methanol) dropwise. The basicity of the piperidine ring can cause mild exothermic reactions when protonated or when reacting with electrophiles.

  • In-Situ Decontamination: Wash all spatulas and glassware with a 5% citric acid solution before removing them from the hood. This neutralizes the active free-base amine into a benign, water-soluble ammonium citrate salt, preventing cross-contamination.

Spill Response & Decontamination Plan

In the event of a spill, the immediate goal is to eliminate the volatility and corrosive nature of the free base.

SpillResponse Spill Spill Detected: 3,4-dihydro-2H-spiro[...] Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50g inside hood) Assess->Minor Major Major Spill (> 50g or outside hood) Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Neutralize Neutralize Residue (5% Citric Acid) Absorb->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Fig 2: Logical decision tree for spiro-piperidine spill response and neutralization.

Spill Execution Protocol:
  • Assessment: Immediately determine if the spill is minor (< 50g, contained within the hood) or major (> 50g, or outside the hood).

  • Evacuation (Major): If major, evacuate the laboratory, close all doors, and notify Environmental Health and Safety (EHS) immediately .

  • Absorption (Minor): Cover the spill with an inert, non-combustible absorbent like dry sand or vermiculite. Crucial: Do not use combustible materials like sawdust, as the basic amine can react exothermically and ignite.

  • Chemical Neutralization: Carefully apply a dilute acid (e.g., 5% citric acid or 1M HCl) to the absorbent mixture. This protonates the nitrogen of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], converting it into a non-volatile salt.

  • Collection: Sweep the neutralized mixture into a high-density polyethylene (HDPE) waste container using a non-sparking brush.

Waste Disposal Logistics

Improper disposal of spiro-piperidines can lead to dangerous chemical incompatibilities in the waste stream.

  • Segregation: Strictly segregate this waste from strong oxidizers (e.g., peroxides, nitric acid) and heavy metals. Piperidine derivatives are highly electron-rich and can form explosive complexes with heavy metal salts .

  • Container Compatibility: Use only glass or High-Density Polyethylene (HDPE) containers. Do not use standard PET plastics, as the amine can degrade the polymer over time.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Corrosive Amine (Contains 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine])".

References

  • Title: Hazard Communication Standard 2024 (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Reactant of Route 2
3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。